Br-PEG6-C2-NHBoc
Description
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Structure
2D Structure
Properties
Molecular Formula |
C19H38BrNO8 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H38BrNO8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17H2,1-3H3,(H,21,22) |
InChI Key |
IKFUKQOSGQPPAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Landscape of Br-PEG6-C2-NHBoc: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the chemical properties of linker molecules is paramount in the rational design of novel therapeutics. This in-depth technical guide focuses on Br-PEG6-C2-NHBoc, a bifunctional linker increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound, chemically known as tert-butyl (20-bromo-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a hetero-bifunctional molecule featuring a bromo group at one terminus and a Boc-protected amine at the other, connected by a flexible hexaethylene glycol (PEG6) spacer.[1] This architecture makes it a valuable building block in the construction of PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry and drug design. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C19H38BrNO8 | |
| Molecular Weight | 488.41 g/mol | |
| Appearance | Solid Powder or Liquid | |
| Purity | ≥98% | |
| Solubility | To be determined in common organic solvents such as DMSO, DMF, and DCM. | |
| Storage Conditions | Dry, dark, and at -20°C for long-term stability. |
Reactivity and Functional Role in PROTAC Synthesis
The synthetic utility of this compound lies in its two distinct reactive ends, allowing for the sequential attachment of two different ligands.
The Bromo Terminus: The terminal alkyl bromide serves as an electrophile, readily undergoing nucleophilic substitution reactions. This functionality is typically exploited to attach the linker to a nucleophilic site on either the target protein ligand or the E3 ligase ligand. Common nucleophiles for this reaction include phenols, amines, and thiols. The reactivity of the alkyl bromide can be influenced by the choice of solvent and base.
The Boc-Protected Amine Terminus: The other end of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), yielding a free primary amine. This newly exposed amine can then be coupled to the second ligand, usually through an amide bond formation reaction with a carboxylic acid, facilitated by standard coupling reagents like HATU or HBTU.
The flexible PEG6 spacer plays a crucial role in the efficacy of the final PROTAC molecule. It provides the necessary length and conformational flexibility to allow the two ligands to simultaneously bind to their respective protein targets, thereby facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The hydrophilic nature of the PEG chain can also enhance the solubility and cell permeability of the PROTAC.
Experimental Protocols and Workflows
The synthesis of a PROTAC using this compound typically follows a modular and sequential approach. The following is a generalized experimental protocol.
Step 1: Attachment of the First Ligand via Nucleophilic Substitution
-
Dissolve the Ligand: Dissolve the first ligand (containing a nucleophilic group, e.g., a phenol) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to the solution to deprotonate the nucleophile.
-
Add this compound: Add a solution of this compound (typically 1.1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, monitoring by an appropriate analytical technique such as LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by flash column chromatography.
Step 2: Deprotection of the Boc Group
-
Dissolve the Intermediate: Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add Acid: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Removal of Acid: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.
Step 3: Attachment of the Second Ligand via Amide Coupling
-
Activate the Carboxylic Acid: In a separate flask, dissolve the second ligand (containing a carboxylic acid) in an anhydrous solvent like DMF. Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Add the Amine: Add the deprotected amine from Step 2 to the activated carboxylic acid solution.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. The crude product is then purified, typically by preparative HPLC, to yield the final PROTAC molecule.
Visualizing the Molecular Logic and Biological Pathway
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with this compound in the context of PROTACs.
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined chemical properties, including two distinct reactive functionalities and a flexible PEG spacer, enable the systematic and modular synthesis of these innovative therapeutic agents. A thorough understanding of its reactivity and the appropriate experimental protocols is essential for researchers aiming to harness the power of targeted protein degradation for the development of next-generation medicines.
References
In-Depth Technical Guide to Br-PEG6-C2-NHBoc: A Heterobifunctional PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Br-PEG6-C2-NHBoc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed information on its molecular characteristics, a representative experimental protocol for its use in PROTAC synthesis, and a logical workflow diagram to guide researchers in its application.
Core Molecular Data
This compound is a polyethylene glycol (PEG)-based, heterobifunctional linker. One end features a bromo group, a versatile handle for alkylation reactions, while the other end is terminated with a Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent conjugation. The PEG6 chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
| Property | Value | Source |
| Chemical Name | tert-butyl N-(20-bromo-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | [1] |
| Molecular Formula | C19H38BrNO8 | [1][2] |
| Molecular Weight | 488.41 g/mol | [1][3] |
| Exact Mass | 487.1800 | |
| Appearance | Solid Powder or Liquid | |
| Purity | ≥98% | |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCBr | |
| InChI Key | IKFUKQOSGQPPAB-UHFFFAOYSA-N |
Application in PROTAC Synthesis
PROTACs are innovative therapeutic modalities that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate target proteins of interest (POIs). These chimeric molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a flexible and soluble linker to covalently connect these two ligands, facilitating the formation of a ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol is a generalized procedure and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Step 1: Conjugation of the POI Ligand to the this compound Linker
-
Reaction Setup: Dissolve the POI ligand (containing a nucleophilic group such as a phenol, amine, or thiol) in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), to the reaction mixture to facilitate the nucleophilic substitution reaction.
-
Addition of Linker: Add this compound to the reaction mixture. The molar ratio of the linker to the POI ligand may need to be optimized, but a 1.1 to 1.5 molar excess of the linker is a common starting point.
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and purify the resulting intermediate (POI-Linker-NHBoc) using standard chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 2: Deprotection and Conjugation of the E3 Ligase Ligand
-
Boc Deprotection: Dissolve the purified POI-Linker-NHBoc intermediate in a suitable solvent (e.g., dichloromethane (DCM) or dioxane) and treat with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc protecting group and expose the primary amine.
-
Removal of Acid: After the deprotection is complete (monitored by LC-MS), remove the excess acid and solvent under reduced pressure.
-
Amide Coupling: Dissolve the deprotected intermediate (POI-Linker-NH2) and the E3 ligase ligand (containing a carboxylic acid) in an aprotic solvent like DMF.
-
Addition of Coupling Reagents: Add a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with a non-nucleophilic base like DIPEA, to the reaction mixture.
-
Reaction and Purification: Stir the reaction at room temperature until completion. Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the sequential steps involved in the synthesis of a PROTAC molecule using the this compound linker.
References
An In-Depth Technical Guide to the Mechanism of Action of Br-PEG6-C2-NHBoc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and mechanism of action of Br-PEG6-C2-NHBoc, a bifunctional chemical linker, in the context of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core functions, provide quantitative data from representative studies, detail relevant experimental protocols, and visualize key processes.
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][3] The linker is not merely a spacer but plays a critical role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
The general mechanism of action for a PROTAC is as follows:
-
The PROTAC enters the cell and simultaneously binds to the POI and an E3 ligase, forming a ternary complex.
-
The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the POI.
-
The polyubiquitinated POI is then recognized and degraded by the proteasome.
-
The PROTAC is released and can catalytically repeat the cycle.
This compound: A Flexible and Functional Linker
This compound is a commonly used linker in PROTAC design. Its chemical structure consists of a six-unit polyethylene glycol (PEG) chain flanked by a bromo (Br) group on one end and a Boc-protected amine (NHBoc) on the other. This structure imparts several desirable properties.
Physicochemical Properties and Their Implications
-
Flexibility: The PEG chain provides significant conformational flexibility. This allows the PROTAC to adopt various orientations, which can be crucial for the successful formation of a stable and productive ternary complex between the POI and the E3 ligase.
-
Hydrophilicity: The repeating ethylene glycol units enhance the water solubility of the PROTAC molecule. This is a critical factor for improving bioavailability and cell permeability, although excessive hydrophilicity can sometimes hinder membrane passage.
-
Tunable Length: PEG linkers can be synthesized with varying numbers of repeating units, allowing for the systematic optimization of the linker length. The distance and relative orientation between the POI and E3 ligase are critical for efficient ubiquitination, and the optimal linker length is highly dependent on the specific POI-E3 ligase pair.
-
Synthetic Tractability: The terminal functional groups (bromo and Boc-protected amine) provide convenient handles for modular synthesis. The bromo group can readily participate in nucleophilic substitution reactions, while the Boc-protected amine can be deprotected to reveal a primary amine for amide bond formation or other coupling chemistries.
Mechanism of Action of this compound in PROTAC Function
The this compound linker is instrumental in the PROTAC's mechanism of action by influencing several key steps:
Ternary Complex Formation and Stability
The primary role of the linker is to facilitate the formation of a productive ternary complex. The length and flexibility of the PEG6 chain in this compound allow the POI and E3 ligase to come into close proximity in a favorable orientation for ubiquitin transfer. An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while a linker that is too long might lead to a non-productive complex where the ubiquitination sites are not accessible.
Impact on Pharmacokinetics and Cell Permeability
The physicochemical properties imparted by the PEG linker, such as increased solubility, can influence the pharmacokinetic profile of the PROTAC. While PEGylation can improve solubility and in some cases, cell permeability, it is important to note that the large and flexible nature of PEG linkers can sometimes lead to reduced metabolic stability in vivo compared to more rigid linkers.
Quantitative Data on PROTACs with PEG Linkers
Table 1: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Target Protein | E3 Ligase | Potency | Reference |
| PROTAC A | < 4 PEG units | BTK | CRBN | Impaired | |
| PROTAC B | ≥ 5 PEG units | BTK | CRBN | Potent | |
| BTK Degrader | 9 PEG units | BTK | CRBN | DC50 = 5.9 ± 0.5 nM |
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using a Br-PEG-C2-NHBoc-like linker and for key biological assays to evaluate its function.
Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol describes a general two-step synthesis of a PROTAC where a POI ligand with a suitable nucleophile (e.g., a phenol or amine) is first coupled to the bromo-end of the linker, followed by deprotection of the Boc-group and coupling of the E3 ligase ligand.
Step 1: Coupling of POI Ligand to the Linker
-
Materials: POI ligand with a nucleophilic handle, this compound, a suitable base (e.g., K2CO3 or DIPEA), and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure: a. Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add the base (2-3 eq) to the reaction mixture. c. Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by LC-MS. d. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the POI-linker-NHBoc conjugate.
Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand
-
Materials: POI-linker-NHBoc conjugate, trifluoroacetic acid (TFA), dichloromethane (DCM), E3 ligase ligand with a carboxylic acid, a peptide coupling reagent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., DIPEA).
-
Procedure (Boc Deprotection): a. Dissolve the POI-linker-NHBoc conjugate in DCM. b. Add TFA (typically 20-50% v/v) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 1-3 hours. d. Monitor the reaction by LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Procedure (Amide Coupling): a. Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF. b. Add the coupling reagent (1.1 eq) and DIPEA (2-3 eq) and stir for 15-30 minutes to activate the carboxylic acid. c. Add a solution of the deprotected POI-linker-NH2 (TFA salt, 1.0 eq) and additional DIPEA (1-2 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, work up the reaction as described in Step 1. g. Purify the final PROTAC by preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the degradation of the target protein.
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the loading control. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay Procedure (MTT): a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
Assay Procedure (CellTiter-Glo®): a. Add CellTiter-Glo® reagent to each well. b. Mix to induce cell lysis and stabilize the luminescent signal. c. Measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for the synthesis of a PROTAC.
Caption: The experimental workflow for Western Blot analysis.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a balance of flexibility, hydrophilicity, and synthetic accessibility. Its primary role is to mediate the formation of a productive ternary complex, which is the cornerstone of PROTAC efficacy. The length of the PEG chain is a critical parameter that must be empirically optimized for each new target protein and E3 ligase combination. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel PROTACs incorporating this versatile linker. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of the linker will be paramount in the rational design of the next generation of protein-degrading therapeutics.
References
The Strategic Imperative of PEGylated Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era in therapeutic development, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2] Among the various linker compositions, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEGylated linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles: The Physicochemical Advantages of PEGylation
PROTACs, by their nature, are often large and lipophilic molecules, which can lead to poor solubility and limited cell permeability, significant hurdles in drug development.[1] PEG linkers, composed of repeating ethylene glycol units, introduce hydrophilicity, which can significantly enhance the aqueous solubility of PROTACs. This improved solubility is crucial for formulation and bioavailability.
The impact of PEGylation on cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This "chameleon-like" behavior can shield the polar surface area of the PROTAC in a lipophilic environment, creating a more compact structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake, highlighting the need for careful optimization of the PEG chain length.
The Critical Role of Linker Length and Composition in Ternary Complex Formation
The primary function of the PROTAC linker is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are critical determinants in this process. A linker that is too short may lead to steric clashes, preventing the formation of a stable complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The composition of the linker also plays a crucial role. Studies have shown that PEG linkers can actively participate in protein-protein interactions within the ternary complex, contributing to its stability and cooperativity. For instance, the ether oxygens of a PEG linker can form hydrogen bonds with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the complex.
Data Presentation: Quantitative Analysis of PEGylated PROTACs
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on PROTAC performance.
Table 1: Impact of Linker Composition on PROTAC Efficacy and Permeability
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl Chain (12 atoms) | >1000 | <20 | 0.25 |
| PROTAC 2 | PEG2 | 500 | 55 | 0.18 |
| PROTAC 3 | PEG4 | 250 | 70 | 0.11 |
| PROTAC 4 | PEG6 | 100 | 85 | 0.08 |
Data is illustrative and compiled from various sources in the literature to show general trends. DC50 and Dmax values are cell-line dependent.
Table 2: Influence of PEG Linker Length on the Degradation of Tank-Binding Kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 12 | >1000 | <50 |
| Alkyl/Ether | 15 | 150 | 80 |
| Alkyl/Ether | 18 | 10 | 95 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data adapted from a study on TBK1 degraders, highlighting the existence of an optimal linker length.
Table 3: Comparative Pharmacokinetic Parameters of a Hypothetical BRD4 PROTAC with Varying Linker Types
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Permeability (PAMPA, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Plasma Half-life (h) |
| BRD4-PROTAC-Alkyl | Alkyl (10 atoms) | 25 | 90 | 0.35 | 15 | 2.5 |
| BRD4-PROTAC-PEG4 | PEG (4 units) | 15 | 95 | 0.20 | 25 | 4.0 |
| BRD4-PROTAC-PEG6 | PEG (6 units) | 8 | 98 | 0.12 | 30 | 5.5 |
This table presents hypothetical data to illustrate the potential impact of PEGylation on the overall pharmacokinetic profile of a PROTAC.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of PEGylated PROTACs are crucial for reproducible research.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
Materials:
-
POI ligand with a terminal alkyne functional group.
-
E3 ligase ligand (e.g., pomalidomide) with an amine functional group.
-
Bifunctional PEG linker with a carboxylic acid and an azide group (HOOC-PEGn-N3).
-
Coupling reagents: HATU, DIPEA.
-
Click chemistry reagents: Copper(II) sulfate (CuSO4), Sodium Ascorbate.
-
Solvents: Anhydrous DMF, t-BuOH/H2O.
-
Purification: Reverse-phase HPLC.
-
Analytical instruments: LC-MS, NMR.
Procedure:
-
Synthesis of E3 Ligase-Linker Intermediate:
-
Dissolve the E3 ligase ligand (1.0 eq) and HOOC-PEGn-N3 (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by reverse-phase HPLC.
-
Characterize the product by MS and NMR.
-
-
PROTAC Synthesis via Click Chemistry:
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.0 eq) in a t-BuOH/H2O (1:1) mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of CuSO4 (0.1 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PEGylated PROTAC by reverse-phase HPLC.
-
Confirm the structure and purity of the final product by high-resolution MS and NMR.
-
Protocol 2: Western Blot for Quantifying PROTAC-Induced Protein Degradation
Materials:
-
Cell line expressing the target protein.
-
PEGylated PROTAC.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PEGylated PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., 2% lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PEGylated PROTAC stock solution in DMSO.
-
LC-MS/MS system for quantification.
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow it to impregnate for at least 5 minutes.
-
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the PROTAC stock solution in PBS to the desired concentration (final DMSO concentration should be <1%).
-
Fill the acceptor wells with PBS.
-
-
Permeability Assay:
-
Add the donor solution to the donor wells.
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification and Data Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in PROTAC research is essential for clear communication and understanding.
Caption: PROTAC-mediated degradation of a target protein.
Caption: A typical workflow for PROTAC development.
Caption: Signaling pathway affected by BRD4 degradation.
Conclusion
PEGylated linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEGylated linkers in the exciting field of targeted protein degradation.
References
The Enduring Indispensability of the Boc Protecting Group in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the pantheon of such groups, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone of modern synthetic chemistry. Its widespread adoption is a testament to its remarkable balance of stability and selective lability, offering a robust shield for amine functionalities that can be reliably removed under specific and mild acidic conditions. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and its strategic role in complex syntheses, particularly in the realms of peptide synthesis and drug development.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is the temporary masking of the nucleophilic and basic nature of primary and secondary amines by converting them into carbamates. This transformation effectively prevents these amines from participating in unwanted side reactions during subsequent synthetic steps. The Boc group is characterized by its stability across a wide spectrum of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents.[1]
The key to the Boc group's utility lies in its facile cleavage under acidic conditions. This acid-lability is engineered by the tert-butyl group, which, upon protonation of the carbamate, can depart as a stable tert-butyl cation. This predictable deprotection mechanism forms the basis of its orthogonal relationship with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex and selective synthetic strategies.[1]
Mechanism of Boc Protection and Deprotection
Protection of Amines
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol. While the reaction can proceed without a base, bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or 4-(dimethylamino)pyridine (DMAP) are often employed to scavenge the liberated proton and accelerate the reaction, particularly for less nucleophilic amines.[2]
Diagram of the Boc protection mechanism.
Deprotection of Boc-Protected Amines
The removal of the Boc group is typically achieved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas. The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutene.[2]
Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and the rate of its removal are critical parameters in synthesis planning. The following tables summarize representative quantitative data for these transformations.
Boc Protection of Various Amines
The reaction yields for the Boc protection of amines are generally high, though they can be influenced by the steric hindrance and nucleophilicity of the amine.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Aniline | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 1 min | 99 | [3] |
| 4-Nitroaniline | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 3 min | 96 | |
| Benzylamine | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 1 min | 99 | |
| Pyrrolidine | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 1 min | 99 | |
| Di-n-butylamine | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 3 min | 95 | |
| 4-Aminophenol | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT, 2 min | 97 (N-protection) |
Stability of the Boc Group
A key advantage of the Boc group is its stability towards a wide range of reagents. While comprehensive quantitative tables are scarce in the literature, it is well-established qualitatively that the Boc group is robust under the following conditions:
-
Bases: Stable to strong bases such as NaOH, LiOH, and KOtBu.
-
Nucleophiles: Generally stable to common nucleophiles.
-
Reducing Agents: Stable to catalytic hydrogenation (e.g., H₂/Pd) and hydride reagents like sodium borohydride (NaBH₄). While generally stable to lithium aluminum hydride (LiAlH₄), some reductions of other functional groups in the molecule might lead to cleavage.
-
Oxidizing Agents: Stable to many common oxidizing agents such as KMnO₄ and m-CPBA.
Comparative Kinetics of Acid-Catalyzed Deprotection
The rate of Boc deprotection is dependent on the acid strength and its concentration. A study by Ashworth et al. demonstrated a second-order dependence on the concentration of several strong acids.
| Acid | Molar Equivalents | Third-Order Rate Constant (10³ k_obs, M⁻² s⁻¹) |
| HCl | 2.1 | 1.1 |
| HCl | 3.2 | 1.0 |
| HCl | 4.2 | 1.1 |
| H₂SO₄ | 2.1 | 1.6 |
| H₂SO₄ | 3.2 | 1.7 |
| H₂SO₄ | 4.2 | 1.8 |
| MsOH | 2.1 | 0.9 |
| MsOH | 3.2 | 0.9 |
| MsOH | 4.2 | 0.9 |
| Data from Ashworth et al. for the deprotection of tert-butyl 4-[(4-methylbenzene)sulfonyloxymethyl]piperidine-1-carboxylate in 57% v/v Toluene/IPA at 50 °C. |
Experimental Protocols
General Protocol for N-Boc Protection of a Primary Amine
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected amine. Further purification can be performed by column chromatography if necessary.
General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often as a 20-50% solution in DCM) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 30-60 minutes).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
TFA Removal: Co-evaporate with a solvent like toluene (3x) to remove residual TFA. The resulting amine TFA salt can be used directly or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃) to yield the free amine.
Orthogonality and Strategic Applications
The concept of "orthogonality" in protecting group strategy is crucial for the synthesis of complex molecules. Orthogonal protecting groups can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group while others remain intact. The Boc group, being acid-labile, is orthogonal to the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. This relationship is the foundation of modern solid-phase peptide synthesis (SPPS).
Orthogonality of Boc, Fmoc, and Cbz protecting groups.
A typical workflow in Boc-based solid-phase peptide synthesis (SPPS) illustrates this principle:
Simplified workflow of Boc-based SPPS.
Conclusion
The tert-butoxycarbonyl protecting group remains an indispensable tool for the modern organic chemist. Its predictable reactivity, high stability under a broad range of conditions, and selective removal under mild acidic protocols make it an ideal choice for the protection of amines in diverse synthetic applications. From academic research to the industrial-scale synthesis of life-saving pharmaceuticals, the strategic implementation of the Boc group continues to facilitate the construction of complex molecules with elegance and efficiency. As the pursuit of novel and intricate molecular targets continues, the enduring significance of the Boc protecting group in the art and science of organic synthesis is firmly secured.
References
Technical Guide on the Safety and Handling of Br-PEG6-C2-NHBoc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Br-PEG6-C2-NHBoc, a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] Adherence to these guidelines is crucial to ensure personal safety and minimize environmental impact in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute oral toxicity and significant aquatic toxicity.[4]
Table 1: GHS Classification [4]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Pictogram:
Signal Word: Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to precautionary measures and the use of appropriate personal protective equipment are mandatory when handling this compound.
Table 2: Precautionary Statements
| Code | Precautionary Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Use chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact. |
| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, wear a NIOSH-approved respirator. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 4°C. Keep away from moisture.
First Aid Measures
In the event of exposure, immediate first aid is critical.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measure |
| If Swallowed | Call a POISON CENTER or doctor/physician immediately if you feel unwell. Rinse mouth with water. Do NOT induce vomiting. |
| In Case of Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
Accidental Release Measures
In case of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, gloves, and safety goggles. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a suitable container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Protocols and Data
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The GHS classification is based on data from suppliers and databases. Researchers should handle this compound with the caution required for a substance with known acute oral toxicity and high aquatic toxicity.
Visualized Workflows
The following diagrams illustrate standard laboratory safety workflows applicable to the handling of this compound.
Caption: Workflow for handling a chemical spill of this compound.
Caption: First aid procedures following exposure to this compound.
Disposal Considerations
Dispose of this compound and its container in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste. Avoid release to the environment.
Disclaimer: This document is intended as a guide and is not exhaustive. Researchers are responsible for conducting their own risk assessments and adhering to all applicable safety regulations and institutional policies. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
A Technical Guide to Br-PEG6-C2-NHBoc: Supplier Sourcing and Purity Assessment
For researchers, scientists, and professionals in drug development, the quality and sourcing of chemical reagents are paramount to the success of their work. This is particularly true for specialized molecules like Br-PEG6-C2-NHBoc, a common PEG-based PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras. This technical guide provides an in-depth overview of available suppliers for this compound and outlines the key experimental methodologies for purity verification.
Supplier and Purity Overview
The selection of a reliable supplier is a critical first step in the procurement of this compound. A survey of prominent chemical suppliers reveals a general consistency in the stated purity of this product, which is crucial for the reproducibility of experimental results. The following table summarizes the available information from various suppliers.
| Supplier | Stated Purity | Additional Information |
| MedchemExpress | - | Purity & Documentation available upon request. |
| Xcess Biosciences | ≥98% | Purity may also be confirmed by the Certificate of Analysis. |
| MedKoo Biosciences | >98% | Purity may also be confirmed by the Certificate of Analysis. |
| Amatek Scientific Co. Ltd. | 97% (HPLC) | - |
| SHANGHAI FDC-CHEMICAL CO.,LTD | 95% | - |
| Xi'an Confluore Biological Technology Co., Ltd. | 98% (HPLC) | - |
| Shanghai Haohong Pharmaceutical Co., Ltd. | 98% | - |
| Shanghai Yanbang Pharmaceutical Technology Co., Ltd. | 98% | - |
| Bide Pharmatech Ltd. | 95% | - |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | 95% | - |
It is important to note that while many suppliers provide a general purity percentage, obtaining a batch-specific Certificate of Analysis (CoA) is recommended to get precise purity data and information on the analytical methods used.
Experimental Protocols for Purity Determination
The purity of PEGylated compounds such as this compound is typically determined using a combination of chromatographic and spectroscopic techniques. The two most common and powerful methods are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of chemical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For PEG compounds, which often lack a strong UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed.
Methodology Overview:
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of water and acetonitrile.
-
Chromatographic System: A reversed-phase HPLC system is commonly used.
-
Column: A C18 or a polymer-based column (like PLRP-S) is often suitable for the separation of PEG oligomers.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water with a small amount of an additive like formic acid or trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).
-
Detector: An ELSD or CAD is used for detection, as these are universal detectors that do not require the analyte to have a chromophore.
-
-
Data Analysis: The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to confirm the identity and assess the purity of this compound. ¹H NMR is particularly useful for this purpose.
Methodology Overview:
-
Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Data Acquisition: Standard ¹H NMR acquisition parameters are used.
-
Data Analysis: The resulting spectrum is analyzed for the characteristic peaks of the this compound structure. The presence of unexpected signals may indicate impurities. The purity can be estimated by integrating the signals corresponding to the compound of interest and comparing them to the integration of signals from known impurities or a certified internal standard. The consistency of the ¹H NMR spectrum with the expected structure is a key indicator of identity and purity.[1]
Visualizing the Supplier Selection Workflow
The process of selecting a suitable supplier for a critical reagent like this compound involves several logical steps. The following diagram, generated using the DOT language, illustrates a typical workflow for this process.
By following a structured approach to supplier selection and implementing rigorous in-house quality control, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
Methodological & Application
Step-by-Step Synthesis of a PROTAC Using Br-PEG6-C2-NHBoc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A typical PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.
This document provides detailed protocols for the synthesis of a PROTAC utilizing the versatile linker, Br-PEG6-C2-NHBoc . This linker features a six-unit polyethylene glycol (PEG) chain to enhance solubility, a terminal bromo group for versatile conjugation to a POI ligand, and a Boc-protected amine for subsequent attachment to an E3 ligase ligand. Two primary synthetic routes are presented, accommodating different functional handles on the protein of interest ligand.
Synthetic Strategy Overview
The synthesis is approached in a modular, step-wise fashion. The general workflow begins with the conjugation of the POI ligand to the bromo-end of the PEG linker. This is followed by the deprotection of the Boc-protected amine, and finally, the coupling of the E3 ligase ligand to the newly freed amine, yielding the final PROTAC.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a PROTAC. As a case study, we will describe the synthesis of a BRD4-targeting PROTAC using (+)-JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand.
Protocol 1: Conjugation of a Phenol-Containing POI Ligand (e.g., JQ1)
This protocol details the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of (+)-JQ1.
Step 1: Synthesis of JQ1-PEG6-C2-NHBoc Intermediate
-
Preparation: To a solution of (+)-JQ1 (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Stirring: Stir the mixture at room temperature for 30 minutes to deprotonate the phenol.
-
Linker Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate.
Step 2: Boc Deprotection
-
Dissolution: Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Monitoring: Monitor the deprotection by LC-MS. Upon disappearance of the starting material, the reaction is complete.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporation: Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA. The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.[1]
Step 3: Synthesis of the Final PROTAC (JQ1-PEG6-Pomalidomide)
-
Activation: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stirring: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.[1]
-
Coupling: Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.
Protocol 2: Alternative Conjugation of an Amine-Containing Ligand
This protocol describes the alkylation of a ligand containing a primary or secondary amine with the bromo-PEG linker.
Caption: Alternative workflow for coupling an amine-containing ligand.
Step 1: Synthesis of Ligand-PEG6-C2-NHBoc Intermediate
-
Preparation: Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 90 °C, depending on the nucleophilicity of the amine, for 12-24 hours. For poorly nucleophilic amines, such as anilines, heating is often required.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1, Step 1.
Subsequent Steps: Follow Steps 2 and 3 from Protocol 1 to complete the synthesis of the final PROTAC.
Data Presentation
The following tables summarize representative quantitative and qualitative data for the synthesis of a PROTAC using a bromo-PEG-NHBoc linker. Yields are based on similar syntheses reported in the literature and may vary depending on the specific ligands used.
Table 1: Representative Reaction Yields for Key Synthetic Steps
| Step | Reaction Type | Reactants | Representative Yield (%) | Reference |
| 1 | Nucleophilic Substitution (O-Alkylation) | JQ1 + Br-PEG-NHBoc | 70-85 | General literature yields for similar reactions |
| 2 | Boc Deprotection | JQ1-PEG-NHBoc + TFA | Quantitative (used crude) | [1] |
| 3 | Amide Coupling | JQ1-PEG-NH₂ + Pomalidomide | 40-75 | General literature yields for HATU coupling |
Table 2: Analytical Characterization Summary
| Intermediate / Product | Analytical Technique | Expected Observations |
| Step 1 Intermediate (POI-PEG6-C2-NHBoc) | LC-MS | A major peak with a mass corresponding to the molecular formula of the coupled product. |
| ¹H NMR | Characteristic peaks corresponding to both the POI ligand and the Boc-PEG linker. | |
| Step 2 Intermediate (POI-PEG6-C2-NH₂ TFA Salt) | LC-MS | A major peak with a mass corresponding to the deprotected amine. The mass will be 100 Da less than the Step 1 intermediate. |
| Final PROTAC (POI-PEG6-C2-E3 Ligand) | LC-MS / HRMS | A major peak with an accurate mass corresponding to the molecular formula of the final PROTAC. |
| ¹H NMR | A complex spectrum showing characteristic peaks for the POI ligand, the E3 ligase ligand, and the PEG linker protons. | |
| Preparative HPLC | A single major peak confirming the purity of the final compound (>95%). |
References
Application Notes and Protocols for PROTAC Synthesis: Coupling of Br-PEG6-C2-NHBoc with a VHL Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a PROTAC (Proteolysis Targeting Chimera) intermediate by coupling the bifunctional linker, Br-PEG6-C2-NHBoc, with a von Hippel-Lindau (VHL) E3 ligase ligand. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The linker plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[1][2] PEG-based linkers, such as this compound, are frequently employed due to their favorable solubility and flexibility, which can enhance the formation of a productive ternary complex.[2]
The following protocols outline a two-step process: first, the alkylation of a VHL ligand with the bromo-functionalized end of the PEG linker, and second, the deprotection of the Boc (tert-Butoxycarbonyl) group to reveal a primary amine for subsequent conjugation to a target protein ligand.
Key Experimental Protocols
Protocol 1: Alkylation of VHL Ligand with this compound
This protocol describes the covalent attachment of the PEG linker to a VHL ligand. The VHL ligand is assumed to possess a nucleophilic group, such as a phenol or a primary/secondary amine, that can be alkylated by the bromo-terminated linker. For this representative protocol, we will consider the alkylation of a phenolic hydroxyl group on the VHL ligand.
Materials:
-
VHL ligand with a phenolic hydroxyl group
-
This compound
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the VHL ligand (1.0 equivalent).
-
Dissolve the VHL ligand in anhydrous DMF or MeCN.
-
Add a suitable base, such as K₂CO₃ (2.0-3.0 equivalents) or Cs₂CO₃ (1.5-2.0 equivalents), to the reaction mixture.
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the phenolic hydroxyl group.
-
In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the VHL ligand suspension.
-
Allow the reaction to stir at room temperature or elevate the temperature to 40-60 °C to drive the reaction to completion. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired VHL-linker conjugate.
Protocol 2: Boc Deprotection of the VHL-Linker Conjugate
This protocol details the removal of the Boc protecting group from the terminal amine of the PEG linker, rendering it available for reaction with a ligand for the protein of interest.
Materials:
-
Boc-protected VHL-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected VHL-linker conjugate in DCM in a reaction vessel under an inert atmosphere. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, a scavenger like triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next coupling step.
-
For neutralization, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free amine.
Data Presentation
The following table summarizes representative quantitative data for the described reactions. Note that actual yields and purity will vary depending on the specific VHL ligand and precise reaction conditions.
| Step | Reactants | Solvent | Base/Reagent | Temp. (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| Alkylation | VHL Ligand, this compound | DMF | K₂CO₃ or Cs₂CO₃ | 25 - 60 | 12 - 24 | 60 - 85 | >95 (post-purification) |
| Boc Deprotection | VHL-PEG6-C2-NHBoc | DCM | TFA (20-50%) | 0 - 25 | 1 - 4 | >90 | >95 (post-purification) |
Visualizations
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a VHL-based PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC mechanism of action.
References
Application Notes and Protocols for the Conjugation of Br-PEG6-C2-NHBoc to a CRBN Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. A key component of a PROTAC is the linker, which connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This document provides a detailed protocol for the conjugation of a bifunctional PEG linker, Br-PEG6-C2-NHBoc, to a Cereblon (CRBN) ligand, a crucial step in the synthesis of CRBN-based PROTACs.
Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and is a widely used target for PROTAC development[1][2]. The protocol outlined below involves a two-step process: the deprotection of the Boc-protected amine on the PEG linker and the subsequent alkylation of a CRBN ligand with the bromo-functionalized end of the linker. Pomalidomide, a well-established CRBN ligand, will be used as an exemplary substrate in this protocol[3].
Signaling Pathway
Experimental Protocols
This protocol is divided into two main parts:
-
Part A: Boc Deprotection of this compound
-
Part B: Conjugation of Deprotected Linker to Pomalidomide
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Pomalidomide | Commercially Available | ≥98% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Reagent Grade |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |
| Sodium bicarbonate (NaHCO3) | Fisher Scientific | Saturated solution |
| Brine | Fisher Scientific | Saturated solution |
| Anhydrous sodium sulfate (Na2SO4) | Fisher Scientific | Reagent Grade |
| Diethyl ether | Fisher Scientific | Reagent Grade |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade |
| Formic acid | Fisher Scientific | LC-MS Grade |
Part A: Boc Deprotection of this compound
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine of the PEG linker.
Workflow Diagram
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
To the stirred solution, add trifluoroacetic acid (TFA) (10-20 eq, or a 20-50% v/v solution of TFA in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The product, being more polar, will have a lower Rf value on TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3x) can aid in the removal of residual TFA.
-
The resulting product, Br-PEG6-C2-NH2 as its TFA salt, can be used directly in the next step or can be converted to the free amine by a basic work-up.
-
Optional Basic Work-up: Dissolve the residue in DCM and wash with a saturated solution of sodium bicarbonate (NaHCO3) to neutralize the TFA. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free amine.
Part B: Conjugation of Deprotected Linker to Pomalidomide
This procedure describes the N-alkylation of the glutarimide nitrogen of pomalidomide with the deprotected bromo-PEG linker.
Workflow Diagram
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add the deprotected Br-PEG6-C2-NH2 (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction for the formation of the desired product by LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding water.
-
Extract the product with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
For higher purity, the product can be further purified by preparative reverse-phase HPLC.
Data Presentation
Quantitative Data Summary
| Parameter | Part A: Boc Deprotection | Part B: Conjugation |
| Typical Yield | >95% (as TFA salt) | 30-60% (after purification) |
| Purity (by HPLC) | >95% | >98% |
| Reaction Time | 1-2 hours | 12-24 hours |
| Reaction Temperature | Room Temperature | 80-90 °C |
Characterization Data of Final Product (Pomalidomide-PEG6-C2-NH2)
| Analysis | Expected Results |
| LC-MS | Expected [M+H]+: Calculated based on the exact mass of the final conjugate. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Characteristic peaks for pomalidomide aromatic protons, glutarimide protons, PEG linker protons (-OCH₂CH₂-), and terminal amine protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Characteristic peaks for pomalidomide aromatic and carbonyl carbons, and PEG linker carbons. |
| Appearance | White to off-white solid or oil. |
Note: The exact mass and NMR chemical shifts should be calculated based on the precise structure of the final conjugate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time. | Increase the amount of TFA or extend the reaction time. |
| Low Yield in Conjugation | Incomplete reaction; side reactions. | Increase reaction temperature or time; ensure anhydrous conditions; consider a stronger base. |
| Difficulty in Purification | Co-eluting impurities. | Optimize the gradient for flash chromatography; use a different column or mobile phase for HPLC. |
Conclusion
This document provides a comprehensive protocol for the synthesis of a key intermediate in the development of CRBN-based PROTACs. The successful conjugation of the this compound linker to a CRBN ligand, such as pomalidomide, is a critical step that enables the subsequent attachment of a target protein ligand. The provided workflows, protocols, and data tables are intended to serve as a valuable resource for researchers in the field of targeted protein degradation. It is important to note that reaction conditions may require optimization depending on the specific CRBN ligand and linker used.
References
Application Notes and Protocols: TFA-Mediated Boc Deprotection of Br-PEG6-C2-NHBoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the development of bioconjugates, PEGylated molecules, and Proteolysis Targeting Chimeras (PROTACs). Its stability under various conditions and facile cleavage under acidic conditions make it an ideal choice for multi-step synthetic strategies. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1]
This document provides detailed application notes and protocols for the deprotection of Br-PEG6-C2-NHBoc to yield the corresponding primary amine as its trifluoroacetate salt. This resulting amine is a key intermediate for further functionalization, while the terminal bromide allows for subsequent nucleophilic substitution reactions.[2] The polyethylene glycol (PEG) spacer enhances aqueous solubility and can reduce steric hindrance.[2]
Chemical Reaction
The overall chemical transformation is as follows:
This compound → Br-PEG6-C2-NH2·TFA
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are:[1][3]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. It is crucial to perform this reaction in a well-ventilated area and not in a closed system to allow the CO2 gas to escape.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using TFA. These parameters serve as a strong starting point for the deprotection of this compound.
| Parameter | Typical Value/Range | Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions. |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at 0 °C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | Progress should be monitored by TLC or LC-MS. |
| Typical Yield | >95% | High to quantitative yields are generally expected. |
Experimental Protocols
Two primary protocols are provided. Protocol A describes a standard procedure to isolate the amine as its TFA salt, which is often suitable for direct use in subsequent reactions. Protocol B details an optional method to obtain the free amine.
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring (recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for Protocol B)
-
Brine (for Protocol B)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (for Protocol B)
-
Separatory funnel (for Protocol B)
Protocol A: Synthesis of Br-PEG6-C2-NH2 as the TFA Salt
This protocol yields the amine product as a trifluoroacetate salt, which is often used directly in subsequent steps without neutralization.
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., for a 50% TFA/DCM solution, add a volume of TFA equal to the volume of DCM).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The deprotected amine is more polar and will have a lower Rf value on TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Drying: To remove residual TFA, co-evaporation with toluene (x3) can be performed. Dry the resulting residue under high vacuum to obtain the Br-PEG6-C2-NH2 as a TFA salt.
Protocol B: Isolation of the Free Amine (Optional)
This protocol should be followed if the free amine is required for a subsequent reaction that is incompatible with the TFA salt.
Procedure:
-
Follow Steps 1-5 from Protocol A.
-
Concentration: After the reaction is complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent like DCM and transfer it to a separatory funnel. Slowly and carefully add a saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ gas will evolve. Ensure adequate ventilation and pressure release. Continue adding the NaHCO₃ solution until the aqueous layer is basic (test with pH paper).
-
Extraction: Extract the aqueous layer with DCM (e.g., 3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, Br-PEG6-C2-NH2.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of TFA or extending the reaction time. Ensure the starting material is fully dissolved.
-
Side Products: The tert-butyl cation generated during deprotection is a reactive electrophile that can potentially alkylate other nucleophilic sites. While less of a concern for this specific molecule, in complex substrates containing sensitive residues (like tryptophan or methionine), the addition of a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) may be necessary.
Safety Precautions
-
Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood with appropriate PPE.
-
The deprotection reaction evolves carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
-
The neutralization step in Protocol B also releases CO₂ and should be performed with caution.
Disclaimer: The information provided is for research use only. Users should conduct their own validation and optimization for their specific applications. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Mild Acidic Deprotection of Boc Group from PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers under mild acidic conditions. These methods are crucial for the subsequent conjugation of PEGylated molecules to proteins, peptides, small molecules, or other substrates in the development of therapeutics and research tools.
Introduction
The Boc group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under mild acidic conditions.[1][2] In the context of PEG linkers, efficient and selective Boc deprotection is paramount to unmask the reactive amine for subsequent conjugation, while preserving the integrity of the PEG chain and any other sensitive functional groups within the molecule.[3][4] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system for this transformation, offering a balance of reactivity and selectivity.[3]
Data Presentation
The following tables summarize common reagents, concentrations, and scavengers used for the mild acidic deprotection of Boc groups from PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temperature | 30 minutes - 2 hours |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temperature | Variable, requires monitoring |
| Oxalyl Chloride/Methanol | 3 equivalents | Methanol | Room Temperature | 1 - 4 hours |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol describes a general and widely applicable method for the deprotection of Boc-protected amines on PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v). If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3x). The resulting product will be the TFA salt of the deprotected amine.
-
Optional Basic Work-up for Free Amine: a. Dissolve the crude residue in DCM. b. Carefully transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Monitoring Reaction Progress by TLC and LC-MS
It is crucial to monitor the deprotection reaction to ensure complete removal of the Boc group while minimizing potential side reactions from prolonged exposure to acid.
Thin-Layer Chromatography (TLC):
-
Spot a small aliquot of the reaction mixture on a silica gel TLC plate alongside the Boc-protected starting material.
-
Elute the plate with a suitable solvent system (e.g., a mixture of DCM and methanol).
-
The deprotected amine product, being more polar, will have a lower Retention Factor (Rf) value than the starting material.
-
Visualize the spots using a suitable method, such as UV light if the compounds are UV-active, or by staining with ninhydrin for primary amines.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into an appropriate LC-MS system (e.g., using a reverse-phase C18 column).
-
Monitor the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the mass of the deprotected product to determine the reaction's progression.
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
Purification of PROTACs synthesized with Br-PEG6-C2-NHBoc
Application Notes and Protocols for the Purification of PROTACs Synthesized with Br-PEG6-C2-NHBoc
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purification of the final compound is a critical step to ensure accurate biological evaluation. This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the popular this compound linker, a component known to enhance solubility and pharmacokinetic properties.
PROTACs are complex, heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1] The tripartite structure, consisting of a warhead for the target protein, a ligand for the E3 ligase, and a linker, necessitates a multi-faceted purification and characterization approach to ensure the integrity of the final compound.[2]
Introduction to Purification Strategies
The unique physicochemical properties of PROTACs, often characterized by high molecular weight and the presence of a flexible polyethylene glycol (PEG) linker, can present challenges during purification. The most common and effective methods for purifying PROTACs, including those with PEG linkers, are flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The choice between these methods often depends on the scale of the synthesis, the polarity of the compound, and the nature of the impurities.
Experimental Workflow for PROTAC Purification and Characterization
The overall workflow for the purification and subsequent characterization of a PROTAC synthesized with a this compound linker is a sequential process. It begins with the initial purification of the crude product, followed by rigorous characterization to confirm its identity and purity, and concludes with preparation for biological assays.
Caption: Workflow for PROTAC purification and characterization.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is an effective initial purification step to remove major impurities from the crude reaction mixture.[4] The selection of the mobile phase is crucial and should be guided by thin-layer chromatography (TLC) analysis of the crude product.
Materials:
-
Silica gel (40-63 µm particle size)
-
Glass column
-
Solvents for mobile phase (e.g., Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes)
-
Compressed air or pump for pressure
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude PROTAC in a suitable solvent (e.g., DCM or DMSO).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., gradients of MeOH in DCM, or Ethyl Acetate in Hexanes) to find a system that provides good separation between the desired product and impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude PROTAC in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the purified PROTAC.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Start with a non-polar solvent system and gradually increase polarity. Common systems include Methanol/Dichloromethane or Ethyl Acetate/Hexanes. |
| Elution Mode | Gradient elution is often more effective for complex mixtures. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization. |
Protocol 2: High-Purity Purification by Preparative RP-HPLC
For achieving high purity (>95%), which is essential for biological assays, preparative reverse-phase HPLC is the method of choice.
Materials:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample solvent: DMSO or a mixture of water and acetonitrile
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified PROTAC from flash chromatography in a minimal amount of the sample solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (Analytical Scale):
-
If possible, first develop the separation method on an analytical C18 column to determine the optimal gradient.
-
A typical starting gradient could be 5% to 95% B over 20-30 minutes.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the main product peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired PROTAC.
-
Combine the pure fractions.
-
| Parameter | Recommendation |
| Stationary Phase | C18 bonded silica |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A shallow gradient (e.g., 1% B/minute increase) around the elution point of the PROTAC often provides the best resolution. The presence of the PEG linker may require a modified gradient. |
| Detection Wavelength | 254 nm or a wavelength where the aromatic components of the PROTAC absorb. |
Protocol 3: Characterization of the Purified PROTAC
After purification, it is imperative to confirm the identity, purity, and structural integrity of the PROTAC.
Purity and Identity Confirmation by LC-MS
Procedure:
-
Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into an LC-MS system equipped with a C18 analytical column.
-
Run a fast gradient to assess purity by UV chromatogram and confirm the molecular weight by mass spectrometry.
Structural Confirmation by NMR Spectroscopy
Procedure:
-
Dissolve an adequate amount (typically 1-5 mg) of the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of all expected structural motifs of the warhead, linker, and E3 ligase ligand.
Protocol 4: Lyophilization of the Final Product
To obtain a stable, dry powder suitable for long-term storage and accurate weighing for biological assays, lyophilization is the final step.
Procedure:
-
Transfer the combined pure fractions from HPLC into a lyophilization flask.
-
Freeze the solution completely, for example, by placing the flask in a dry ice/acetone bath or a -80°C freezer.
-
Connect the flask to a lyophilizer and apply a high vacuum.
-
The frozen solvent will sublimate, leaving the purified PROTAC as a fluffy powder.
-
Once the lyophilization is complete, store the vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or -80°C.
Logical Relationship of Purification and Analysis
The purification and analysis of PROTACs follow a logical progression, where each step provides essential information for the subsequent one. The initial crude purification sets the stage for high-resolution separation, which is then validated by comprehensive analytical techniques.
Caption: Logical flow from crude product to final purified PROTAC.
Summary of Analytical Data
The following table summarizes the expected outcomes from the characterization of a successfully purified PROTAC.
| Analytical Technique | Parameter Measured | Expected Outcome for a Pure PROTAC |
| LC-MS | Purity and Molecular Weight | A single major peak in the UV chromatogram (purity >95%). The observed mass should match the calculated mass of the PROTAC. |
| ¹H NMR | Proton Environment and Structural Integrity | All expected proton signals should be present with correct chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Carbon Skeleton | The number of signals should correspond to the number of unique carbon atoms in the PROTAC structure. |
By following these detailed protocols and understanding the underlying principles, researchers can effectively purify and characterize PROTACs synthesized with the this compound linker, ensuring the reliability of their subsequent biological and pharmacological studies.
References
Assessing the Solubility of a Br-PEG6-C2-NHBoc PROTAC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality with the potential to target previously "undruggable" proteins. However, their unique tripartite structure, consisting of a target-binding ligand, an E3 ligase-binding ligand, and a linker, often results in molecules with high molecular weight and lipophilicity, posing significant challenges to their physicochemical properties, particularly solubility.[1][][3] Poor solubility can impede absorption, distribution, metabolism, and excretion (ADME) properties, ultimately hindering clinical development.[4][5] Therefore, a thorough assessment of solubility is a critical step in the development of any PROTAC, including those utilizing the common Br-PEG6-C2-NHBoc linker.
This linker, this compound, incorporates a polyethylene glycol (PEG) chain, which is generally included to enhance solubility and permeability. The Boc (tert-butyloxycarbonyl) protecting group, on the other hand, is known to influence solubility characteristics. This application note provides a detailed guide for researchers to assess the aqueous and organic solubility of a PROTAC featuring the this compound linker through established kinetic and thermodynamic solubility assays.
Key Concepts in Solubility Assessment
Two primary types of solubility are assessed during drug discovery and development: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer. It is a high-throughput method often used in the early stages of drug discovery for initial screening and lead identification.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution in a specific solvent system at a given temperature. It is a more time-consuming measurement and is typically performed on crystalline material during later stages of lead optimization and preclinical development.
Experimental Workflow for Solubility Assessment
The following diagram illustrates the general workflow for assessing the solubility of a this compound PROTAC.
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility of a PROTAC.
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)
Objective: To determine the kinetic solubility of the this compound PROTAC in a physiologically relevant buffer.
Materials:
-
This compound PROTAC
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen Solubility Filter Plate) or 96-well microplates and a centrifuge
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
-
Vortex mixer
-
Plate shaker
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the this compound PROTAC and prepare a 10 mM stock solution in 100% DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
-
Assay Plate Preparation:
-
Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final theoretical concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.
-
-
Separation of Precipitate:
-
Filtration Method: Place the 96-well filter plate on a vacuum manifold and filter the samples into a clean 96-well collection plate.
-
Centrifugation Method: Centrifuge the 96-well microplate at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate. Carefully collect the supernatant.
-
-
Analysis:
-
Analyze the clear filtrate or supernatant by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved PROTAC.
-
A standard curve of the PROTAC in the assay buffer (PBS with 1% DMSO) must be prepared to accurately quantify the solubility.
-
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the this compound PROTAC in aqueous and organic solvents.
Materials:
-
This compound PROTAC (solid form, preferably crystalline)
-
Solvents of interest (e.g., PBS pH 7.4, Simulated Intestinal Fluid (FaSSIF/FeSSIF), Ethanol, PEG 400)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm)
-
HPLC-UV or LC-MS/MS system
-
Calibrated analytical balance
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid this compound PROTAC to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial. Prepare in triplicate for each solvent.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with an appropriate solvent if necessary.
-
Analyze the diluted solution by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved PROTAC.
-
A standard curve of the PROTAC in the corresponding solvent must be prepared for accurate quantification.
-
Data Presentation
Quantitative solubility data should be summarized in a clear and organized table to facilitate comparison across different conditions.
| Compound | Assay Type | Solvent System | Temperature (°C) | Incubation Time (h) | Solubility (µM) | Solubility (µg/mL) |
| This compound PROTAC | Kinetic | PBS, pH 7.4 (1% DMSO) | 25 | 2 | ||
| This compound PROTAC | Thermodynamic | PBS, pH 7.4 | 25 | 24 | ||
| This compound PROTAC | Thermodynamic | PBS, pH 7.4 | 37 | 24 | ||
| This compound PROTAC | Thermodynamic | FaSSIF | 37 | 24 | ||
| This compound PROTAC | Thermodynamic | FeSSIF | 37 | 24 | ||
| This compound PROTAC | Thermodynamic | Ethanol | 25 | 24 | ||
| This compound PROTAC | Thermodynamic | PEG 400 | 25 | 24 |
Logical Relationships in Solubility Assessment
The following diagram illustrates the relationship between different solubility parameters and their impact on the drug development process.
Caption: Logical relationships between PROTAC properties, solubility assays, and their implications in drug development.
Conclusion
A comprehensive understanding of the solubility of a this compound PROTAC is essential for its successful development as a therapeutic agent. By employing the detailed kinetic and thermodynamic solubility protocols outlined in this application note, researchers can generate robust and reliable data. This information will guide lead optimization, inform formulation strategies, and ultimately increase the probability of advancing promising PROTAC candidates toward clinical evaluation. The early and accurate assessment of solubility is a critical investment in the long and complex process of drug discovery and development.
References
Experimental Workflow for In-Cell Protein Degradation Assays with a New PROTAC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate unwanted proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[1][2] A PROTAC molecule consists of two key components connected by a linker: one ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful therapeutic strategy for a wide range of diseases.
These application notes provide a comprehensive guide for characterizing a new PROTAC, detailing the experimental workflow from cell treatment to data analysis. The protocols herein describe standard methodologies to quantify the degradation of a target protein, including Western blotting, immunofluorescence, and quantitative proteomics.
PROTAC Mechanism of Action
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. The process, as illustrated below, involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow Overview
The general workflow for assessing the efficacy of a new PROTAC involves treating cultured cells with the compound and subsequently measuring the levels of the target protein. This process allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).
Caption: General experimental workflow for in-cell PROTAC assays.
Data Presentation: Quantitative Summary
The potency and efficacy of a PROTAC are typically summarized by its DC50 and Dmax values. These values are derived from dose-response curves where the level of the target protein is measured across a range of PROTAC concentrations.
Table 1: Summary of PROTAC Efficacy in Different Cell Lines
| Cell Line | Target Protein | PROTAC Concentration (nM) | % Degradation (Normalized to Vehicle) | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | 1 | 15.2 | 50 | 95 |
| 10 | 45.8 | ||||
| 100 | 92.3 | ||||
| 1000 | 95.1 | ||||
| Cell Line B | Protein X | 1 | 10.5 | 75 | 90 |
| 10 | 38.2 | ||||
| 100 | 85.6 | ||||
| 1000 | 90.4 |
Note: The data presented in this table are for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
This protocol describes the general procedure for culturing cells and treating them with a new PROTAC.
Materials:
-
Mammalian cell line expressing the target protein
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates to ensure they reach approximately 70-80% confluency at the time of treatment.
-
Cell Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
PROTAC Preparation: Prepare a serial dilution of the PROTAC compound in complete cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and typically below 0.5%.
-
PROTAC Treatment: Remove the existing medium from the cells and add the medium containing the desired concentrations of the PROTAC or vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
Protocol 2: Western Blot for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a complex mixture.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After PROTAC treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Concentration Measurement: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Immunofluorescence for Protein Degradation
Immunofluorescence (IF) is a technique that uses fluorescently labeled antibodies to visualize the localization and abundance of a specific protein within a cell.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in imaging plates and treat with the PROTAC as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBST for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (and DAPI if desired) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto microscope slides using mounting medium, and image using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of the target protein in multiple cells for each treatment condition using image analysis software.
Protocol 4: Quantitative Proteomics for Off-Target Analysis
Quantitative proteomics, typically using mass spectrometry, allows for the unbiased, global analysis of protein abundance changes following PROTAC treatment, enabling the assessment of both on-target and potential off-target effects.
Materials:
-
Cell lysis buffer for mass spectrometry (e.g., containing urea)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
Sample clean-up materials (e.g., C18 columns)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Lysis and Protein Extraction: Treat cells with the PROTAC as described in Protocol 1. Harvest and lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin.
-
Peptide Clean-up: Clean up the peptide samples to remove salts and detergents that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using an LC-MS/MS system. The instrument will separate the peptides by liquid chromatography and then fragment and analyze them by mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Compare the protein abundance between PROTAC-treated and vehicle-treated samples to identify proteins that are significantly degraded.
Data Analysis
Calculation of DC50 and Dmax
The DC50 (half-maximal degradation concentration) is the concentration of the PROTAC that induces 50% degradation of the target protein. The Dmax is the maximum percentage of protein degradation achieved.
-
Quantify Protein Levels: Determine the relative amount of the target protein for each PROTAC concentration from Western blot, immunofluorescence, or proteomics data, normalized to a loading control or total protein.
-
Calculate Percentage Degradation: Calculate the percentage of protein remaining relative to the vehicle control. The percentage of degradation is 100% minus the percentage of protein remaining.
-
Generate Dose-Response Curve: Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Determine DC50 and Dmax: Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the DC50 and Dmax values.
This comprehensive set of protocols and guidelines will enable researchers to effectively evaluate the in-cell activity of new PROTACs, a critical step in the development of novel targeted protein degradation therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low yield in PROTAC synthesis with Br-PEG6-C2-NHBoc
Welcome to the technical support center for PROTAC synthesis utilizing the Br-PEG6-C2-NHBoc linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its key features include:
-
A bromo (Br) group: This serves as a reactive handle for covalent bond formation, typically through nucleophilic substitution reactions (e.g., alkylation of phenols, amines, or thiols) on a protein of interest (POI) ligand or an E3 ligase ligand.
-
A six-unit polyethylene glycol (PEG6) chain: The PEG chain enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC.[1][2] The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and thus the degradation efficiency.[3][4]
-
A C2 ethyl spacer: This provides additional length and flexibility to the linker.
-
A Boc-protected amine (NHBoc): The tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled synthesis strategy. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC, typically via an amide bond formation.
Q2: What is the general synthetic strategy for creating a PROTAC using this compound?
A2: A common synthetic approach involves a three-step process:
-
Alkylation: The bromo end of the linker is reacted with a suitable nucleophile on either the POI ligand or the E3 ligase ligand.
-
Boc Deprotection: The Boc protecting group is removed from the amine end of the linker under acidic conditions.
-
Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid on the remaining binding partner (either the E3 ligase ligand or POI ligand, respectively) to form the final PROTAC.
This modular approach allows for the synthesis of a library of PROTACs by varying the POI ligand, E3 ligase ligand, and linker.
Q3: How does the PEG6 linker length in this compound affect the properties and efficacy of the final PROTAC?
A3: The length of the PEG linker is a crucial determinant of a PROTAC's performance. The PEG6 chain in this linker:
-
Influences Ternary Complex Formation: The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, while a linker that is too long might result in an unproductive complex geometry.
-
Impacts Solubility and Permeability: PEG chains generally increase the hydrophilicity and solubility of PROTACs, which are often large and hydrophobic molecules. However, an excessively long PEG chain can sometimes negatively impact cell permeability.
-
Affects Degradation Efficiency: The stability of the ternary complex, which is influenced by the linker length, directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.
The optimal linker length is target-dependent and often needs to be determined empirically.
Troubleshooting Guide: Low Yield in PROTAC Synthesis
Low yield is a common challenge in the multi-step synthesis of complex molecules like PROTACs. This guide provides potential causes and solutions for low yield at each stage of the synthesis using this compound.
Step 1: Alkylation with this compound
Problem: Low yield of the alkylated intermediate.
| Potential Cause | Recommended Action |
| Low Reactivity of the Nucleophile | Increase the reaction temperature. Use a stronger, non-nucleophilic base (e.g., Cs2CO3, DBU) to deprotonate the nucleophile. |
| Side Reactions | Use a milder base (e.g., K2CO3, DIPEA) to minimize side reactions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Poor Solubility of Reactants | Use a polar aprotic solvent like DMF or DMSO to ensure all reactants are fully dissolved. |
| Degradation of the Linker | Ensure anhydrous reaction conditions as the bromo-linker can be susceptible to hydrolysis. |
Step 2: Boc Deprotection
Problem: Incomplete deprotection or degradation of the product.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Increase the reaction time or the concentration of the acid (e.g., TFA in DCM). Consider using a stronger acid like 4M HCl in dioxane. |
| Acid-Labile Functional Groups on Ligands | Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time at 0°C. Monitor the reaction carefully to minimize degradation of other sensitive groups. |
| Formation of t-butyl Cation Side Products | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the t-butyl cation. |
| Difficult Work-up | After deprotection, co-evaporate the crude product with a solvent like toluene to remove residual acid before proceeding to the next step. |
Step 3: Amide Coupling
Problem: Low yield of the final PROTAC.
| Potential Cause | Recommended Action |
| Inefficient Carboxylic Acid Activation | Use a more potent coupling reagent like HATU or HBTU, especially for sterically hindered carboxylic acids. Ensure the coupling reagents are fresh and anhydrous. |
| Poor Nucleophilicity of the Amine | Ensure the Boc deprotection was complete and the resulting amine salt is neutralized with a non-nucleophilic base (e.g., DIPEA, Et3N) before the coupling reaction. |
| Steric Hindrance | Increase the reaction time and/or temperature. Use a 1.1 to 1.5-fold excess of the activated carboxylic acid component. |
| Epimerization of Chiral Centers | Add an auxiliary nucleophile like HOBt or HOAt to the reaction mixture to suppress racemization, especially when using carbodiimide coupling agents. |
General Purification Challenges
Problem: Difficulty in purifying the PEGylated PROTAC.
| Potential Cause | Recommended Action |
| Co-elution of Starting Materials and Product | Optimize the gradient for reverse-phase HPLC. Consider using a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier. |
| Broad Peaks in Chromatography | The flexibility of the PEG chain can lead to broad peaks. Try running the chromatography at a slightly elevated temperature to improve peak shape. |
| Presence of Di-PEGylated or Oligomeric Species | Use size-exclusion chromatography (SEC) as a preliminary purification step to remove high molecular weight impurities. |
Experimental Protocols
Protocol 1: Synthesis of POI-Linker-NHBoc Intermediate
This protocol describes the alkylation of a phenolic hydroxyl group on a POI ligand with this compound.
Materials:
-
POI ligand with a phenolic hydroxyl group (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the POI ligand in anhydrous DMF, add K2CO3.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker-NHBoc intermediate.
Protocol 2: Boc Deprotection of the Intermediate
Materials:
-
POI-Linker-NHBoc intermediate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the POI-linker-NHBoc intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to form the PROTAC
This protocol describes the coupling of the deprotected amine intermediate with an E3 ligase ligand containing a carboxylic acid (e.g., a pomalidomide derivative).
Materials:
-
E3 ligase ligand with a carboxylic acid (1.0 eq)
-
Amine intermediate (TFA salt, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the E3 ligase ligand in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate (TFA salt) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
Table 1: Representative Yields for PROTAC Synthesis Steps
| Reaction Step | Reactants | Reagents | Typical Yield (%) |
| Alkylation | POI-OH + this compound | K2CO3, DMF | 60-80 |
| Boc Deprotection | POI-PEG6-C2-NHBoc | TFA, DCM | >95 (often used crude) |
| Amide Coupling | POI-PEG6-C2-NH2 + E3-COOH | HATU, DIPEA, DMF | 50-70 |
Note: Yields are illustrative and can vary significantly depending on the specific POI and E3 ligase ligands used.
Mandatory Visualizations
Caption: A typical workflow for the three-step synthesis of a PROTAC using this compound.
Caption: PROTAC-mediated protein degradation pathway.
References
How to improve Br-PEG6-C2-NHBoc solubility in organic solvents
Welcome to the technical support center for Br-PEG6-C2-NHBoc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While specific quantitative solubility data for this compound is not extensively published, its chemical structure provides strong indicators of its solubility profile. As a PEGylated compound with a Boc-protected amine, it is expected to exhibit good solubility in a range of polar aprotic and chlorinated organic solvents. The polyethylene glycol (PEG) chain enhances hydrophilicity, while the tert-Butyloxycarbonyl (Boc) group is non-polar, contributing to its solubility in less polar organic solvents.
Based on the properties of structurally similar molecules, a qualitative solubility profile is summarized below.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble | |
| Alcohols | Methanol | Moderately Soluble |
| Ethanol | Moderately Soluble | |
| Ethers | Diethyl Ether | Sparingly Soluble/Insoluble |
| Hydrocarbons | Toluene | Sparingly Soluble |
| Hexane | Insoluble |
For precise quantitative measurements, it is recommended to perform an experimental solubility determination. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q2: I am having trouble dissolving this compound in my chosen solvent. What should I do?
A2: If you are encountering solubility issues, please refer to our "Troubleshooting Guide" below. It outlines several common problems and their solutions, including the use of co-solvents, temperature adjustments, and sonication.
Q3: How does the Boc protecting group affect the solubility of the molecule?
A3: The tert-Butyloxycarbonyl (Boc) protecting group is a bulky, non-polar group. Its presence can sometimes decrease the solubility of molecules in very polar solvents like water, but it often improves solubility in moderately polar to non-polar organic solvents. However, for some zwitterionic compounds, the presence of a Boc group can lead to poor solubility in many common organic solvents. If you suspect the Boc group is causing solubility issues, please see the "Troubleshooting Guide" for strategies to address this.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Problem 1: The compound is not dissolving in the selected solvent at the desired concentration.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Polarity | Try a more polar solvent from the recommended list in Table 1, such as DMSO or DMF. |
| Low Dissolution Rate | Gently warm the mixture to 30-40°C. PEGs often dissolve more readily with mild heating.[1] |
| Use sonication for 5-10 minutes to break up any aggregates and enhance dissolution. | |
| Compound is in a Crystalline State | The crystalline form of a compound is often less soluble than its amorphous form. Consider techniques to generate an amorphous solid dispersion as described in the "Experimental Protocols" section. |
Problem 2: The compound precipitates out of solution over time.
| Possible Cause | Suggested Solution |
| Supersaturated Solution | The initial dissolution may have been kinetically favored, leading to a supersaturated and unstable solution. Try preparing a solution at a slightly lower concentration. |
| Change in Temperature | Ensure the storage temperature is consistent with the temperature at which the compound was dissolved. A decrease in temperature can cause precipitation. |
| Solvent Evaporation | Ensure your container is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation. |
Experimental Protocols
Protocol 1: Quantitative Determination of this compound Solubility using the Shake-Flask Method
This protocol allows for the determination of the thermodynamic equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, DCM, ACN)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-48 hours. The time required may vary, so it is advisable to test different time points to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated solution using a validated HPLC method.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution.
-
Protocol 2: Improving Solubility using a Co-Solvent System
If this compound has poor solubility in a desired primary solvent, a co-solvent system can be employed.
Procedure:
-
Dissolve the this compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO).
-
Slowly add the "poor" primary solvent to this solution while stirring.
-
Monitor for any signs of precipitation. The optimal ratio of the co-solvent to the primary solvent will need to be determined empirically.
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: Optimizing Linker Length for Enhanced PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of linker length for enhanced Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1][] The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3][]
The length of the linker is a critical parameter. If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination. Therefore, the optimal linker length, which is empirically determined for each target and E3 ligase pair, represents a "sweet spot" that maximizes the rate and extent of protein degradation.
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are favored for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include those with more rigid structures, such as piperazine or triazole rings, which can help to control the conformational flexibility of the PROTAC.
Q3: How does linker composition, beyond just length, impact PROTAC performance?
A3: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can improve solubility, which is often a challenge for these large molecules. The chemical nature of the linker can also affect the stability of the ternary complex and the overall degradation efficiency.
Q4: Is there a universal "optimal" linker length for all PROTACs?
A4: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and the E3 ligase being recruited. For example, an optimal linker length of 16 atoms was identified for an estrogen receptor (ER)-α targeting PROTAC, while a 15-17 atom linker was found to be most effective for a p38α-targeting PROTAC. This highlights the necessity of systematic linker optimization for each new PROTAC system.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and can be attributed to several factors:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Ternary Complex Cooperativity: The binding of the PROTAC to one protein may not favorably influence the binding of the other, leading to a low concentration of the ternary complex.
-
Incorrect Linker Attachment Points: The positions where the linker is connected to the warhead and the E3 ligase ligand are crucial for achieving the correct geometry within the ternary complex.
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells to reach its intracellular targets.
-
Cellular Efflux: The PROTAC could be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations.
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address the issue of suboptimal linker length. Even minor changes in linker length can have a substantial impact on degradation efficacy.
-
Evaluate Ternary Complex Formation Directly: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide valuable insights into the cooperativity of your system.
-
Vary Linker Attachment Points: If synthetically feasible, design and synthesize PROTACs with different linker attachment points on the warhead and/or E3 ligase ligand.
-
Assess Cell Permeability: Conduct cellular uptake assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations. Modifying the linker composition (e.g., by adding more polar groups) can sometimes improve permeability.
-
Perform a Concentration-Response Experiment: Test a wide range of PROTAC concentrations. At very high concentrations, a "hook effect" can occur where the formation of binary complexes (PROTAC:target or PROTAC:E3 ligase) dominates over the desired ternary complex, leading to reduced degradation.
Problem 2: The degradation efficacy (Dmax) of my PROTAC is low, even at high concentrations.
A low Dmax indicates that even when the PROTAC concentration is not limiting, the maximum level of target protein degradation is insufficient.
-
Inefficient Ubiquitination: The geometry of the ternary complex formed may not be optimal for the E3 ligase to efficiently transfer ubiquitin to accessible lysine residues on the target protein.
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Rapid Protein Re-synthesis: The rate of new protein synthesis may be competing with the rate of PROTAC-mediated degradation.
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PROTAC Instability: The PROTAC molecule itself may be unstable in the cellular environment.
Solutions:
-
Systematically Vary Linker Length and Composition: A different linker may promote a more productive ternary complex conformation.
-
Conduct a Time-Course Experiment: Measure protein degradation at multiple time points to understand the kinetics of degradation and to see if a longer incubation time improves Dmax.
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Inhibit Protein Synthesis: Use a protein synthesis inhibitor (e.g., cycloheximide) in a controlled experiment to determine if rapid re-synthesis is masking the degradation effect.
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Assess PROTAC Stability: Evaluate the stability of your PROTAC in cell lysate or media over time.
Data Presentation: Impact of Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
Table 1: p38α Degradation by CRBN-Recruiting PROTACs
| PROTAC | Linker Length (atoms) | p38α Degradation in BBL358 cells (%) | p38α Degradation in T47D cells (%) |
| NR-6a | 15 | >80 | >80 |
| NR-7f | 16 | >90 | >90 |
| NR-7g | 17 | >90 | >90 |
| NR-7h | 18 | ~80 | ~70 |
| NR-1c | 20 | >80 | ~60 |
| Shorter Linkers (<15) | <15 | Poor | Poor |
Table 2: Estrogen Receptor-α (ERα) Degradation by VHL-Recruiting PROTACs
| PROTAC | Linker Length (atoms) | ERα Degradation (%) | Relative Cell Viability (IC50-like) |
| PROTAC 9 | 9 | Moderate | Moderate |
| PROTAC 12 | 12 | High | High |
| PROTAC 13 | 16 | Very High | Highest |
| PROTAC 19 | 19 | Moderate | Moderate |
| PROTAC 21 | 21 | Low | Low |
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol provides a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
PROTACs of varying linker lengths
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle-only control.
-
Incubation: Treat the cells with the PROTAC dilutions for a predetermined amount of time (e.g., 18-24 hours). This time point may need to be optimized.
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay or similar method.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
-
Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)
This protocol outlines a general method for evaluating the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., NTA or CM5)
-
Recombinant purified target protein
-
Recombinant purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTACs of varying linker lengths
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the sensor chip surface according to the manufacturer's instructions.
-
Binary Interaction Analysis (PROTAC to Immobilized Protein):
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).
-
-
Binary Interaction Analysis (PROTAC to Soluble Protein):
-
In a separate experiment, determine the binary binding affinity of the PROTAC for the protein partner that is not immobilized. This can be done by immobilizing the PROTAC (if possible) or through other biophysical methods like ITC.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
An increase in the response units (RU) compared to the binary interaction of the PROTAC with the immobilized protein indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics (kon, koff) and affinity (KD) of the interactions.
-
The stability and rate of formation of the ternary complex can provide insights into the efficacy of different linker lengths.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
Caption: Logical relationship between linker length and PROTAC efficacy.
References
Overcoming steric hindrance in Br-PEG6-C2-NHBoc conjugation reactions
Welcome to the technical support center for Br-PEG6-C2-NHBoc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance and other challenges encountered during the use of this reagent.
Troubleshooting Guide
Low conjugation yield is a common issue, often stemming from steric hindrance. The following guide provides structured advice for troubleshooting and optimizing your reaction conditions.
Problem: Low or No Conjugation Yield
The conjugation of this compound to a target molecule, typically involving nucleophilic substitution of the bromide by a thiol (e.g., from a cysteine residue) or an amine, can be hampered by steric hindrance around the reaction site. The bulky tert-butyloxycarbonyl (Boc) protecting group and the PEG6 chain can impede the approach of the nucleophile.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in this compound conjugations.
Quantitative Data Summary: Factors Affecting Alkylation of Sterically Hindered Thiols
The following table summarizes the expected impact of various reaction parameters on the yield of SN2 alkylation reactions, which is the mechanism for the conjugation of the bromo- group with a thiol.
| Parameter | Recommended Change | Expected Impact on Yield | Rationale & Considerations |
| Molar Ratio of PEG-Linker | Increase (from 1.5:1 to 5:1 or higher) | High | A higher concentration of the this compound linker can help drive the reaction forward, especially when the target site is sterically hindered. However, a very large excess can complicate downstream purification.[1] |
| Temperature | Increase (e.g., from room temp. to 37-50°C) | Medium to High | Increased temperature provides more kinetic energy to overcome the activation energy barrier, which is higher for sterically hindered reactions. Monitor for potential degradation of the target molecule at elevated temperatures.[1][2] |
| Reaction Time | Increase (e.g., from 2 hours to 12-24 hours) | Medium | For sterically hindered reactions that proceed slowly, extending the reaction time can allow for greater product formation. Monitor the reaction progress to determine the optimal time.[1][3] |
| pH (for thiol alkylation) | Increase to slightly basic (pH 7.5-8.5) | High | A slightly basic pH promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion, which significantly increases the reaction rate. Avoid excessively high pH, which can lead to side reactions. |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO) | Medium | Polar aprotic solvents are known to accelerate S |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of steric hindrance with this compound?
A1: Steric hindrance in reactions with this linker can arise from several factors. The tert-butyloxycarbonyl (Boc) group is bulky and can physically block the approach of a nucleophile to the reactive bromide. While the PEG6 chain is relatively short, it can also contribute to steric crowding, particularly if the conjugation site on the target molecule is in a confined space. The combination of these features can slow down the desired SN2 reaction.
Q2: How can I confirm that my conjugation reaction is proceeding?
A2: You can monitor the reaction progress using techniques like LC-MS to observe the appearance of the desired product mass and the disappearance of the starting materials. TLC can also be a quick method to check for the formation of a new, more polar spot corresponding to the conjugate.
Q3: Are there any common side reactions to be aware of?
A3: Yes. With thiol conjugations, oxidation of the thiol to a disulfide can be a competing reaction, so it's advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed buffers. If the target molecule has multiple nucleophilic sites, non-specific conjugation can occur. At high pH, hydrolysis of the bromo- group is also a possibility.
Q4: Is the NHBoc group stable during the conjugation reaction?
A4: The Boc protecting group is generally stable to the neutral or slightly basic conditions used for thiol alkylation. It is, however, sensitive to acidic conditions and will be cleaved. Therefore, ensure your conjugation reaction buffer is not acidic.
Q5: After successful conjugation, what are the recommended conditions for Boc deprotection?
A5: The Boc group can be removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). A 20-50% TFA/DCM solution at room temperature for 1-2 hours is typically sufficient. It is important to note that if your target molecule has other acid-sensitive functional groups, these conditions may need to be optimized to ensure their stability.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine Residue in a Peptide
This protocol provides a general method for the alkylation of a cysteine residue. Optimization may be required for specific peptides or proteins.
Materials:
-
Peptide with an accessible cysteine residue
-
This compound
-
Reduction buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Conjugation buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0 (degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF)
-
Quenching solution: 1 M N-acetylcysteine in conjugation buffer
-
Purification system (e.g., RP-HPLC)
Workflow for Cysteine Alkylation
Caption: Step-by-step workflow for the conjugation of this compound to a cysteine-containing peptide.
Procedure:
-
Peptide Reduction (if necessary):
-
Dissolve the peptide in reduction buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
Remove excess TCEP using a desalting column, eluting with degassed conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, determine the concentration of the reduced peptide.
-
Dissolve this compound in a minimal amount of DMF.
-
Add a 5- to 10-fold molar excess of the this compound solution to the reduced peptide solution.
-
Incubate the reaction at room temperature for 4-12 hours with gentle stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen).
-
-
Quenching:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC (RP-HPLC) to separate the desired product from unreacted peptide, excess linker, and quenching agent.
-
-
Analysis:
-
Confirm the identity of the purified conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Boc Deprotection of the Purified Conjugate
Materials:
-
Purified Br-PEG6-C2-N(Boc)-Peptide conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified, lyophilized conjugate in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS to confirm the removal of the Boc group (mass decrease of 100.12 Da).
-
-
Product Isolation:
-
Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide-PEG conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the final product under vacuum.
-
-
Analysis:
-
Confirm the identity and purity of the final deprotected conjugate by mass spectrometry and HPLC.
-
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions to consider during Boc deprotection of Br-PEG6-C2-NHBoc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Boc deprotection of Br-PEG6-C2-NHBoc.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the Boc deprotection of this compound?
A1: The primary side reaction of concern is the alkylation of nucleophilic sites by the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][2] For the specific substrate this compound, the main potential side reactions include:
-
N-tert-butylation: The newly deprotected primary amine can be alkylated by a tert-butyl cation to form the corresponding N-tert-butyl amine impurity.
-
O-tert-butylation: The ether oxygens of the PEG chain are potential sites for alkylation, although this is generally less common.
-
Reaction with the Bromide: While primary alkyl bromides are relatively stable, there is a possibility of the tert-butyl cation interacting with the bromide, potentially leading to undesired byproducts. However, direct substitution is less likely than with more nucleophilic halogens.
-
PEG Chain Degradation: Under harsh acidic conditions (e.g., high concentrations of strong acid, elevated temperatures, or prolonged reaction times), the ether linkages of the PEG chain can be susceptible to cleavage.[3]
Q2: How can I minimize the formation of these side products?
A2: The most effective strategy to minimize side product formation is the use of "scavengers" in the deprotection reaction mixture.[1] Scavengers are compounds that are more nucleophilic than the substrate and will preferentially react with and neutralize the electrophilic tert-butyl cation.[1] Common scavengers include:
-
Trialkylsilanes: Triethylsilane (TES) and triisopropylsilane (TIS) are highly effective at reducing the tert-butyl cation to isobutane.
-
Thioanisole: Often used to protect sulfur-containing residues, but can also act as a general scavenger.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. A common deprotection cocktail is a mixture of TFA/TIS/H₂O.
Q3: My Boc deprotection is incomplete. What are the common causes and solutions?
A3: Incomplete deprotection is a frequent issue and can be caused by several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for complete cleavage.
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or consider a stronger acid system like 4M HCl in dioxane.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have had enough time to go to completion.
-
Solution: Increase the reaction time and monitor progress by TLC or LC-MS. While typically performed at room temperature, gentle warming can sometimes be beneficial, but should be done cautiously to avoid promoting side reactions.
-
-
Steric Hindrance: The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine.
-
Solution: Employing a higher concentration of acid or a longer reaction time can help overcome steric hindrance.
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Ensure the substrate is fully soluble in the chosen solvent. If necessary, a co-solvent can be added, but its compatibility with the acidic conditions must be verified.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Multiple spots on TLC/multiple peaks in LC-MS after reaction | Formation of side products (e.g., tert-butylation) | Add a scavenger such as Triisopropylsilane (TIS) to the reaction mixture. |
| Degradation of the PEG chain | Use milder acidic conditions (e.g., lower TFA concentration) and ensure the reaction is not overheated. | |
| Starting material remains after prolonged reaction time | Incomplete deprotection | Increase the acid concentration or switch to a stronger acid system (e.g., 4M HCl in dioxane). |
| Steric hindrance from the PEG chain | Increase reaction time and monitor closely. | |
| Low yield of the desired product | Product loss during workup | For water-soluble amine salts, avoid aqueous washes. Precipitation of the TFA salt with a non-polar solvent like diethyl ether is often effective. |
| Incomplete reaction or side reactions | Refer to the solutions for incomplete deprotection and side product formation. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This is a general and widely applicable method for the deprotection of Boc-protected amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, slowly add TFA to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% mixture.
-
(Optional but recommended) Add a scavenger, such as TIS, to a final concentration of 2.5-5% (v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting crude product, the TFA salt of the amine, can often be purified by precipitation from cold diethyl ether.
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and is sometimes considered milder, which can be beneficial for acid-sensitive substrates.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane or a suitable co-solvent (e.g., methanol)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or a co-solvent.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt.
-
The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether and collected by filtration.
Visualizations
Caption: Boc deprotection mechanism of this compound.
Caption: Potential side reactions involving the tert-butyl cation.
Caption: A logical workflow for troubleshooting Boc deprotection.
References
Technical Support Center: Strategies to Reduce the "Hook Effect" with a Br-PEG6-C2-NHBoc PROTAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "hook effect" in experiments involving PROTACs utilizing a Br-PEG6-C2-NHBoc linker.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a typical sigmoidal dose-response curve where increasing PROTAC concentration leads to increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What causes the "hook effect" with my this compound PROTAC?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. At excessive concentrations, your this compound PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the "hook effect" for my experimental results?
Q4: How can I minimize or avoid the "hook effect" in my experiments?
A4: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex. Key strategies include:
-
Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. It is advisable to perform a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time.
-
Enhance Ternary Complex Stability: The stability of the ternary complex is crucial. The this compound linker's length and flexibility play a significant role in the geometry of the ternary complex. While you are using a specific linker, understanding its impact on ternary complex formation through biophysical assays can provide insights. In some cases, redesigning the linker might be necessary to improve cooperativity and reduce the hook effect.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., Co-Immunoprecipitation, NanoBRET) to directly measure the formation of the ternary complex at different PROTAC concentrations.
-
Problem 2: I don't observe any protein degradation at any of the tested PROTAC concentrations.
-
Likely Causes:
-
Your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation.
-
The PROTAC may have poor cell permeability.
-
The target protein or the recruited E3 ligase may not be expressed at sufficient levels in your cell line.
-
The PROTAC itself may be inactive.
-
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels via Western Blot or qPCR.
-
Assess Cell Permeability: Consider using a parallel artificial membrane permeability assay (PAMPA) to evaluate your PROTAC's cell permeability.
-
Data Presentation
Table 1: Illustrative Data on the Impact of Concentration Optimization on PROTAC Efficacy
This table provides representative data demonstrating how a dose-response experiment can identify the optimal concentration and reveal the hook effect for a hypothetical PROTAC.
| PROTAC Concentration | % Target Protein Degradation | DC50 | Dmax | Notes |
| 0.1 nM | 15% | Low degradation at low concentration. | ||
| 1 nM | 45% | Approaching DC50. | ||
| 10 nM | 85% | 1.2 nM | Near maximal degradation. | |
| 100 nM | 95% | 95% | Optimal concentration for degradation. | |
| 1 µM | 70% | Onset of the hook effect. | ||
| 10 µM | 40% | Pronounced hook effect, reduced efficacy. |
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with your this compound PROTAC.
Materials:
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Cell culture reagents
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Your this compound PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region. Include a vehicle-only control.
-
Incubation: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, block, and probe with primary and secondary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration and the onset of the hook effect.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Cell culture reagents and your this compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold non-denaturing lysis buffer
-
Antibody against the E3 ligase (or target protein) and corresponding control IgG
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Standard Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat with your PROTAC at various concentrations (including one in the optimal range and one in the hook effect range) or DMSO for 4-6 hours.
-
Cell Lysis: Lyse cells in non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with control IgG and Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the target protein and the E3 ligase to confirm their co-precipitation.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein mediated by the PROTAC.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant target protein
-
Your this compound PROTAC
-
Ubiquitin and ATP
-
Assay buffer
-
Antibodies for detecting the ubiquitinated target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, and ubiquitin in the assay buffer.
-
PROTAC Addition: Add your PROTAC at a range of concentrations (spanning from optimal to hook effect concentrations as determined by degradation assays). Include a no-PROTAC control.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Detection: Analyze the reaction products by Western blot, using an antibody against the target protein to visualize the laddering pattern characteristic of poly-ubiquitination. An increase in high-molecular-weight species indicates successful ubiquitination.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action and the Hook Effect.
Caption: Experimental workflow for addressing the hook effect.
References
Technical Support Center: Enhancing PROTAC Stability with PEG Linkers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the stability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during PROTAC development and the role of PEG linkers in overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows poor aqueous solubility. How can incorporating a PEG linker help?
A1: Poor aqueous solubility is a common challenge in PROTAC development due to their often large and lipophilic nature.[1] PEG linkers, composed of repeating ethylene glycol units, introduce hydrophilicity to the PROTAC molecule.[1][2][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments and thereby increasing solubility.[1] This enhancement is crucial for easier handling, formulation, and can improve oral absorption and pharmacokinetic profiles.
Q2: I am observing aggregation of my PROTAC in solution. Can a PEG linker mitigate this?
A2: Yes, PEG linkers can help reduce aggregation. Aggregation is often driven by hydrophobic interactions between PROTAC molecules. By increasing the overall hydrophilicity of the PROTAC, a PEG linker can help keep the molecules better solvated and reduce their tendency to aggregate.
Q3: My PROTAC has poor cell permeability despite good solubility with a PEG linker. What could be the issue?
A3: The relationship between PEG linkers and cell permeability is complex. While PEG linkers enhance solubility, excessive hydrophilicity can hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers can be advantageous, as they are more likely to adopt folded conformations that shield the polar surface area, creating a more compact and less polar structure that can better traverse the cell membrane. It is a balancing act; the optimal number of PEG units must be determined empirically for each PROTAC system to achieve a favorable balance between solubility and permeability.
Q4: How does the length of the PEG linker affect PROTAC efficacy?
A4: The length of the PEG linker is a critical parameter that directly influences the formation and stability of the ternary complex (Protein of Interest-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. A linker that is too short may prevent the formation of a stable ternary complex, while a linker that is too long might lead to an unstable or non-productive complex. The optimal linker length is crucial for achieving potent and efficient degradation and often needs to be empirically determined.
Q5: My PROTAC is showing signs of metabolic instability. Can the linker design influence this?
A5: Yes, the linker is often the most metabolically labile part of a PROTAC molecule. Longer PEG linkers can sometimes lead to decreased metabolic stability. The site of linker connection to the ligands can also impact metabolic stability. Strategies to improve metabolic stability include using more rigid linkers or incorporating features that block common metabolic pathways, such as replacing a labile amide bond with a more stable moiety.
Troubleshooting Common Experimental Issues
Problem: Low or no degradation of the target protein is observed.
-
Possible Cause 1: Poor PROTAC solubility or aggregation.
-
Troubleshooting Step: Confirm the solubility of your PROTAC in the assay buffer. Consider incorporating a PEG linker or increasing the number of PEG units to enhance solubility. Perform dynamic light scattering (DLS) to check for aggregation.
-
-
Possible Cause 2: Inefficient cell permeability.
-
Troubleshooting Step: If the PROTAC is highly soluble but shows poor cellular activity, permeability may be the issue. The number of PEG units may need to be optimized to balance hydrophilicity and lipophilicity. Consider performing a cell permeability assay like the Caco-2 assay.
-
-
Possible Cause 3: Inability to form a stable ternary complex.
-
Troubleshooting Step: The linker length and composition are crucial for ternary complex formation. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal geometry for the ternary complex. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation.
-
-
Possible Cause 4: The "Hook Effect".
-
Troubleshooting Step: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive and can inhibit the formation of the ternary complex, leading to reduced degradation. Perform a dose-response experiment over a wide range of concentrations to check for a bell-shaped curve, which is indicative of the hook effect.
-
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs
| PROTAC ID | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Aqueous Solubility (µM) |
| PROTAC-PEG2 | 2x PEG units | 4.2 | 150 | 2 | 10 | 55 |
| PROTAC-PEG4 | 4x PEG units | 3.8 | 175 | 2 | 12 | 120 |
| PROTAC-PEG6 | 6x PEG units | 3.4 | 200 | 2 | 14 | 250 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on PROTAC-Mediated Degradation
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG2 | 8 | 150 | 85 |
| PROTAC-PEG4 | 14 | 50 | 95 |
| PROTAC-PEG6 | 20 | 200 | 70 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PEGylated PROTACs.
1. Aqueous Solubility Assay (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of a PROTAC in an aqueous buffer.
-
Materials:
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC-UV or LC-MS/MS system
-
Shaker incubator
-
Centrifuge
-
-
Protocol:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add an excess amount of the PROTAC stock solution to a known volume of PBS (e.g., 1 mL) to achieve a final concentration where the compound precipitates.
-
Incubate the suspension in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) to prevent precipitation.
-
Analyze the concentration of the dissolved PROTAC in the supernatant using a validated HPLC-UV or LC-MS/MS method with a standard curve.
-
2. Cell-Based Target Protein Degradation Assay (Western Blot)
-
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
3. Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Objective: To qualitatively assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.
-
Materials:
-
Cell line expressing the target protein and the E3 ligase of interest
-
PROTAC compound
-
Non-denaturing lysis buffer
-
Primary antibody for immunoprecipitation (targeting either the POI or the E3 ligase)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Protocol:
-
Treat cells with the PROTAC or a vehicle control.
-
Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blot using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the PROTAC-treated sample indicates ternary complex formation.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Troubleshooting Logic for Poor PROTAC Activity
Caption: A decision tree for troubleshooting poor PROTAC efficacy.
References
Technical Support Center: Optimizing Br-PEG6-C2-NHBoc Coupling Reactions
Welcome to the technical support center for Br-PEG6-C2-NHBoc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of reaction times for coupling this bifunctional PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] This linker consists of three main components:
-
A bromo (Br) group, which acts as a reactive site for nucleophilic substitution, allowing for conjugation to a ligand for a target protein.
-
A polyethylene glycol (PEG) chain (PEG6) , which is a flexible, hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final PROTAC molecule.[2]
-
A Boc-protected amine (NHBoc) , which can be deprotected to reveal a primary amine for subsequent coupling to an E3 ligase ligand.
Q2: What types of chemical reactions are typically used to couple the bromo-end of the linker?
The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions. The most common reaction types are:
-
Williamson Ether Synthesis: Reaction with a phenol or an alkoxide to form an ether linkage. This is a widely used method for attaching the linker to a phenolic hydroxyl group on a target protein ligand.
-
Alkylation of Amines: Reaction with a primary or secondary amine to form a secondary or tertiary amine, respectively.
-
Alkylation of Thiols: Reaction with a thiol (sulfhydryl) group to form a stable thioether bond.
Q3: What are the critical parameters to consider when optimizing the reaction time?
Several factors influence the reaction rate of the nucleophilic substitution on the bromo-PEG linker:
-
Nucleophile Strength: The reactivity of the nucleophile is a key determinant. Thiols are generally more nucleophilic than amines, which are in turn more nucleophilic than alcohols.
-
Base: A suitable base is often required to deprotonate the nucleophile, thereby increasing its reactivity. The choice and concentration of the base can significantly impact the reaction rate.
-
Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of starting materials or products.
-
Concentration: The concentration of the reactants can also affect the reaction kinetics.
Q4: How do I remove the Boc protecting group from the other end of the linker?
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions. A common method is to treat the Boc-protected amine with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently reactive nucleophile: The nucleophile (e.g., a phenol with electron-withdrawing groups) may be too weak. | Increase the reaction temperature. Use a stronger base (e.g., Cs2CO3 instead of K2CO3) to enhance the nucleophilicity of the reacting partner. |
| Degraded this compound: The bromo group can be susceptible to hydrolysis or degradation if exposed to moisture or incompatible reagents. | Ensure the linker is stored in a dry, dark place at the recommended temperature (-20°C). Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for the reaction. | |
| Poor solubility of reactants: One or more of the reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction. | Try a different polar aprotic solvent (e.g., switch from DMF to DMSO). Gently warm the mixture to aid dissolution before initiating the reaction. | |
| Slow Reaction Time | Weak base: The base may not be strong enough to efficiently deprotonate the nucleophile. | Switch to a stronger base. For example, for phenol alkylation, cesium carbonate is often more effective than potassium carbonate. |
| Low temperature: The reaction may be kinetically slow at room temperature. | Gradually increase the reaction temperature in increments (e.g., to 50°C, then 80°C) while monitoring for product formation and potential degradation. | |
| Steric hindrance: The nucleophilic site on the coupling partner may be sterically hindered, slowing down the reaction. | Increase the reaction time and/or temperature. Consider using a linker with a longer PEG chain to reduce steric clash. | |
| Formation of Multiple Products | Over-alkylation of amines: Primary amines can be alkylated twice, leading to the formation of a tertiary amine as a byproduct. | Use a large excess of the primary amine to favor mono-alkylation. Alternatively, use a protection strategy for the amine if possible. |
| Reaction with other nucleophilic groups: If the coupling partner has multiple nucleophilic sites, side reactions can occur. | Use protecting groups for the other nucleophilic sites to ensure chemoselectivity. | |
| Degradation of Starting Material or Product | Harsh reaction conditions: High temperatures or a very strong base can cause decomposition. | Perform the reaction at a lower temperature for a longer duration. Use a milder base if possible. |
Data Presentation: Representative Reaction Conditions and Times
The following tables summarize typical reaction conditions for the coupling of bromo-PEG linkers with various nucleophiles, based on literature examples for PROTAC synthesis. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Williamson Ether Synthesis with Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Substituted Phenol | K2CO3 | DMF | 60-80 | 12-24 | 60-85 |
| Substituted Phenol | Cs2CO3 | DMF | RT - 60 | 4-12 | 75-95 |
| Electron-deficient Phenol | K2CO3, KI (cat.) | Acetonitrile | 80 (reflux) | 16 | ~70 |
Table 2: Alkylation of Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Primary Aliphatic Amine | K2CO3 or DIPEA | DMF | RT - 50 | 16-48 | 50-80 |
| Secondary Aliphatic Amine | NaH | THF | 0 - RT | 2-6 | 65-90 |
| Aniline Derivative | K2CO3 | DMSO | 100 | 12 | ~60 |
Table 3: Alkylation of Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Aliphatic Thiol | K2CO3 | DMF | RT | 1-4 | >90 |
| Aromatic Thiol | Et3N | Acetonitrile | RT | 2-6 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenolic Compound
-
To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt can often be used in the next step without further purification.
Visualizations
Caption: General workflow for coupling this compound with a phenol and subsequent Boc deprotection.
References
How to confirm successful conjugation of Br-PEG6-C2-NHBoc to a ligand
Welcome to the technical support guide for confirming the successful conjugation of Br-PEG6-C2-NHBoc to your ligand. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most definitive method to confirm successful conjugation?
Mass spectrometry (MS) is the most direct and definitive method.[1][2] It provides the precise molecular weight of the product, allowing you to confirm the addition of the PEG linker to your ligand. Techniques like ESI-MS or MALDI-TOF are commonly used for this purpose.[1]
Q2: I've run my reaction. What is the quickest first check I can perform?
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is often the quickest initial check if your ligand is a protein or a large peptide.[3] A successful conjugation will result in a noticeable increase in the apparent molecular weight, causing the band for the conjugated product to migrate slower than the band for the unconjugated ligand.[3]
Q3: My mass spectrometry results are complex and difficult to interpret. Why is that?
PEGylation reactions can produce a heterogeneous mixture of products, including unreacted ligand, mono-PEGylated ligand (one PEG chain attached), and multi-PEGylated species. This heterogeneity, combined with the charge states observed in ESI-MS, can complicate the spectra. Deconvolution software is often required to interpret the data and determine the mass of each species present.
Q4: How can HPLC help confirm conjugation?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the components of your reaction mixture.
-
Size-Exclusion Chromatography (SEC): The PEGylated ligand is larger than the unconjugated ligand and will therefore elute earlier. This method is also useful for quantifying the amount of free, unreacted PEG linker.
-
Reverse-Phase HPLC (RP-HPLC): The addition of the hydrophilic PEG chain will change the overall polarity of your ligand, leading to a shift in its retention time compared to the unconjugated starting material.
Q5: What mass increase should I expect after conjugation?
The this compound linker has a molecular weight of 488.41 g/mol . During a typical nucleophilic substitution reaction (e.g., with a thiol or amine group on the ligand), the bromine atom acts as a leaving group. Therefore, the expected mass addition to your ligand is approximately 408.51 g/mol .
Analytical Techniques and Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the key analytical methods used to confirm conjugation.
Mass Spectrometry (MS) Analysis
Mass spectrometry directly measures the mass-to-charge ratio of molecules, providing conclusive evidence of covalent modification.
Troubleshooting Guide: MS Analysis
| Issue | Possible Cause | Recommended Solution |
| Only the mass of the unconjugated ligand is observed. | The conjugation reaction may have failed or has a very low yield. | First, confirm the reaction failure with a secondary method like HPLC or SDS-PAGE. If confirmed, troubleshoot the reaction conditions (see reaction troubleshooting guide below). |
| The spectrum is too complex, with many overlapping peaks. | The sample contains a heterogeneous mixture of PEGylated species and multiple charge states. The polydispersity of the PEG linker itself can also contribute. | Use high-resolution mass spectrometry (e.g., Orbitrap) for better mass accuracy. Utilize deconvolution software to generate a zero-charge mass spectrum, which is easier to interpret. |
| Signal intensity is very low. | The sample concentration may be too low, or the conjugate is not ionizing efficiently. | Concentrate the sample using appropriate methods (e.g., centrifugal filters). Optimize MS source parameters. For proteins, post-column addition of an agent like triethylamine can sometimes improve signal quality. |
Quantitative Data: Expected Molecular Weights
| Compound | Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₁₉H₃₈BrNO₈ | 488.41 | Starting PEG linker. |
| Mass of Added Moiety | C₁₉H₃₈NO₈ | 408.51 | Mass added to the ligand after loss of Bromine (Br). |
| Unconjugated Ligand | Varies | M | The molecular weight of your starting ligand. |
| Mono-PEGylated Ligand | Varies | M + 408.51 | Expected mass of the ligand with one PEG linker attached. |
| Di-PEGylated Ligand | Varies | M + 817.02 | Expected mass of the ligand with two PEG linkers attached. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a final concentration of approximately 0.1-1 mg/mL.
-
Chromatography:
-
Column: Use a reverse-phase column suitable for your ligand's properties (e.g., C8 or C4 for proteins, C18 for small molecules).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient to separate the unconjugated ligand from the more hydrophilic PEGylated product (e.g., 5% to 95% B over 15-30 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Mass Analyzer: Use a high-resolution instrument like a Q-TOF or Orbitrap.
-
Data Acquisition: Acquire data over a mass range that includes the expected masses of your unconjugated and conjugated ligand.
-
-
Data Analysis: Process the raw data using deconvolution software to convert the mass-to-charge spectra into zero-charge mass spectra for clear interpretation.
HPLC Analysis
HPLC is essential for assessing the purity of the reaction mixture and separating the different species.
Troubleshooting Guide: HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| No new peak corresponding to the conjugate is observed. | The reaction may have failed, or the new peak is co-eluting with the starting material. | Optimize the HPLC gradient to improve separation. Try an orthogonal method (e.g., if using RP-HPLC, try SEC). If no new peak is seen with multiple methods, the reaction likely failed. |
| Peaks are broad or show poor resolution. | The column may be overloaded, or the mobile phase is not optimal. The heterogeneity of the PEGylated product can also cause peak broadening. | Reduce the sample injection volume. Adjust the mobile phase composition or gradient slope. Ensure the column is appropriate for the analysis. |
| Multiple new peaks are present. | The reaction may have produced multiple PEGylated species (e.g., mono-, di-, multi-PEGylated) or positional isomers. | This is a common outcome in PEGylation. Collect fractions for each peak and analyze by mass spectrometry to identify each species. |
Experimental Protocol: Size-Exclusion Chromatography (SEC-HPLC)
-
Sample Preparation: Filter your sample through a 0.22 µm filter to remove any precipitated material.
-
Chromatography:
-
Column: Select a SEC column with a pore size appropriate for the expected molecular weight range of your ligand and its conjugate.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate or HEPES buffer at a physiological pH (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Flow Rate: Set a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
-
Detection: Use a UV detector set to a wavelength where your ligand absorbs (e.g., 280 nm for proteins). A refractive index (RI) detector can also be used to detect the PEG components.
-
Data Analysis: Compare the chromatogram of your reaction mixture to that of the unconjugated ligand. A new, earlier-eluting peak indicates the formation of a larger molecule, confirming successful conjugation.
Visualization of Workflows
Diagram 1: General Workflow for Conjugation Confirmation
Caption: Workflow for confirming ligand conjugation.
Diagram 2: Troubleshooting Logic for a Failed Reaction
Caption: Troubleshooting logic for failed conjugation reactions.
References
Validation & Comparative
A Comparative Analysis of Br-PEG6-C2-NHBoc and Other PEG Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile.[1] Among the diverse linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to confer favorable physicochemical properties.[2]
This guide provides a comparative analysis of Br-PEG6-C2-NHBoc, a discrete PEG linker, with other commonly used PEG linkers of varying lengths, namely those containing four (PEG4) and eight (PEG8) ethylene glycol units. By examining their impact on key performance metrics, supported by experimental data, this guide aims to inform the selection of an optimal PEG linker for specific bioconjugation applications.
The Role of PEG Linker Length in Bioconjugate Performance
The length of the PEG chain in a linker is not merely a spacer but an active modulator of a bioconjugate's properties.[3] The choice of PEG length—short, intermediate, or long—can significantly influence solubility, stability, pharmacokinetics, and ultimately, the therapeutic index.[4][5]
-
Solubility and Aggregation: Hydrophobic payloads can induce aggregation of ADCs, leading to rapid clearance and reduced efficacy. The inherent hydrophilicity of PEG linkers can counteract this, improving solubility and preventing aggregation, particularly at high drug-to-antibody ratios (DARs).
-
Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics. By increasing the hydrodynamic radius of the bioconjugate, PEG linkers can reduce renal clearance, leading to a longer plasma half-life and increased tumor accumulation.
-
Steric Hindrance: The linker must provide adequate spatial separation between the targeting molecule and the payload to avoid interfering with the binding affinity of the targeting moiety. The optimal length is a balance; a linker that is too short may cause steric hindrance, while an excessively long linker may lead to reduced potency due to unfavorable conformational flexibility.
-
Ternary Complex Formation in PROTACs: In the context of PROTACs, the linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Quantitative Comparison of PEG4, PEG6, and PEG8 Linkers
The selection of the optimal PEG linker length is often context-dependent, relying on the specific characteristics of the antibody, payload, and target. The following tables summarize the general trends and quantitative data from preclinical studies comparing the performance of bioconjugates with different PEG linker lengths.
| Property | Short Chain (e.g., PEG4) | Medium Chain (e.g., PEG6) | Long Chain (e.g., PEG8) |
| Solubility Enhancement | Moderate | Good | Excellent |
| In Vitro Potency | Generally Higher | Intermediate | May be slightly reduced |
| In Vivo Efficacy | Variable | Often a good balance | Generally Improved |
| Plasma Half-life | Shorter | Intermediate | Longer |
| Aggregation Propensity | Higher (with hydrophobic payloads) | Reduced | Significantly Reduced |
| Steric Hindrance | Potential for interference | Balanced spacing | Ample spacing |
Table 1: Qualitative Comparison of Different PEG Linker Length Categories. This table provides a summary of the general trends observed with varying PEG linker lengths.
| Linker Length | Application | Key Finding | Reference |
| PEG4 | ADC | Provided sufficient hydrophilicity and spacing for many applications. | |
| PEG6 | PROTAC | Often serves as a default linker in oncology PROTACs, providing a compromise between cellular activity and solubility. | |
| PEG8 | ADC | Was the minimum length to achieve optimal slower clearance in a specific ADC study. | |
| PEG8 | PROTAC | Can rescue "hook effect" at high doses and improve pharmacokinetics for highly lipophilic ligands. | |
| PEG4 vs. PEG8 | ADC | In a rat study, ADCs with PEG8 or PEG12 linkers had 100% survival rates, while those with PEG4 had a 15% survival rate. | |
| PEG3 to PEG6 | PROTAC | A study on BRD4-targeting PROTACs indicated that a PEG5 linker offered an optimal balance of properties. |
Table 2: Summary of Findings from Preclinical Studies on Different PEG Linker Lengths.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes in the mechanism of action and experimental evaluation of bioconjugates like ADCs and PROTACs.
Caption: General mechanism of action for an ADC.
Caption: Mechanism of thalidomide-based PROTACs.
Caption: Experimental workflow for ADC synthesis.
Experimental Protocols
Detailed methodologies are crucial for the design and execution of comparative studies. Below are representative protocols for key experiments in the development and evaluation of ADCs and PROTACs.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in an organic solvent like DMSO.
-
In a separate tube, prepare a fresh solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of a quenching reagent (e.g., hydroxylamine).
-
Purify the ADC to remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess the purity and aggregation of the ADC by Size-Exclusion Chromatography (SEC).
-
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the results to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs and PROTACs, with a significant impact on their therapeutic index. While shorter PEG linkers like PEG4 may offer advantages in terms of straightforward synthesis and potentially higher in vitro potency, longer linkers such as PEG6 and PEG8 generally enhance pharmacokinetic properties and in vivo efficacy, especially when working with hydrophobic payloads. The this compound linker, with its intermediate length, is well-positioned to offer a balance of these properties, making it a valuable tool for PROTAC development.
Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically for each new bioconjugate system. A systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of novel and effective targeted therapies. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of next-generation bioconjugates.
References
The Role of Br-PEG6-C2-NHBoc in Ternary Complex Stability: A Comparative Guide for PROTAC Development
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the PEG-based linker, Br-PEG6-C2-NHBoc, in the context of its efficacy in forming a stable and productive ternary complex, a prerequisite for successful protein degradation.
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the linchpin of PROTAC-mediated protein degradation. The linker is not merely a passive spacer but an active participant in this process, influencing the kinetics and thermodynamics of ternary complex formation. An ideal linker facilitates optimal protein-protein interactions within the complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
This compound: A Flexible Linker for PROTAC Synthesis
This compound is a readily available, flexible linker featuring a hexaethylene glycol (PEG6) chain. PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain allows the two ends of the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive ternary complex geometry.
While specific quantitative data for PROTACs incorporating the this compound linker is not extensively available in the public domain, we can infer its potential performance by examining studies on PROTACs with similar PEG-based linkers. The length of the PEG chain is a critical parameter that is empirically optimized for each target-E3 ligase pair.
Comparative Analysis of PEG Linker Length on Ternary Complex Stability and Degradation
To illustrate the impact of PEG linker length on PROTAC efficacy, the following table summarizes representative data from studies on the well-characterized BRD4-VHL system, where PROTACs with varying PEG linker lengths were evaluated. It is important to note that these are not direct comparisons with this compound but serve to highlight the trends observed with PEG linkers.
| Linker Type | Ternary Complex Stability (Kd, ternary) | Cooperativity (α) | Degradation Potency (DC50) | Reference System |
| PEG3 | Weaker | < 1 (Negative) | Higher (Less Potent) | BRD4-VHL |
| PEG (Representative of PEG6) | Optimal | > 1 (Positive) | Lower (More Potent) | BRD4-VHL |
| PEG8 | Sub-optimal | Variable | Higher (Less Potent) | BRD4-VHL |
Note: This table presents a generalized trend. The optimal linker length is highly dependent on the specific target and E3 ligase.
Experimental Protocols for Evaluating Ternary Complex Formation
Accurate characterization of ternary complex formation is crucial for the rational design of effective PROTACs. The following are detailed methodologies for key biophysical assays used in these evaluations.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of binary and ternary complexes.
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary Kd.
-
Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and flow the PROTAC over the surface.
-
Ternary Complex Formation: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Cooperativity (α) can be calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.
Objective: To quantify the formation of the ternary complex in a solution-based assay.
Methodology:
-
Labeling: Label the target protein and the E3 ligase with a TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively, typically via antibody conjugates against protein tags (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, from which parameters like the maximum signal and the concentration at half-maximal signal (EC50) can be derived.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Methodology:
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titration (PROTAC into E3 Ligase): Place the E3 ligase in the sample cell and the PROTAC in the injection syringe. Titrate the PROTAC into the E3 ligase solution and measure the heat changes.
-
Binary Titration (PROTAC into Target Protein): Perform a similar titration with the target protein in the cell.
-
Ternary Titration: To measure the affinity of the PROTAC for the pre-formed binary complex, place a mixture of the E3 ligase and the target protein in the sample cell and titrate with the PROTAC.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from binary and ternary titrations.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for SPR, and the logical relationship of linker properties.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While direct experimental data for this compound is limited, the analysis of PROTACs with similar PEG-based linkers underscores the importance of linker length in achieving optimal ternary complex stability and subsequent protein degradation. The flexibility and hydrophilicity of the PEG6 chain in this compound make it a valuable component in the PROTAC design toolkit. However, the ideal linker is highly system-dependent, necessitating the empirical evaluation of a variety of linker types and lengths for each new target and E3 ligase pair. The detailed experimental protocols provided in this guide offer a robust framework for researchers to perform these critical evaluations and advance the development of novel protein-degrading therapeutics.
Biophysical methods to validate PROTAC-target-E3 ligase ternary complex formation
A Guide to Biophysical Methods for Validating PROTAC Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the PROTAC (Proteolysis Targeting Chimera), the target Protein of Interest (POI), and an E3 ligase, is the cornerstone of PROTAC-mediated protein degradation.[1][] The efficiency and selectivity of this degradation process are heavily influenced by the stability, dynamics, and structural properties of this ternary complex.[] Therefore, robust biophysical characterization of this complex is a critical step in the development of effective PROTAC therapeutics. This guide provides a comparative overview of key biophysical methods used to validate and quantify the formation of this essential tripartite assembly.
Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules that act as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome. The formation of a stable ternary complex is a prerequisite for this process.
Caption: General mechanism of PROTAC-induced protein degradation.
Comparison of Key Biophysical Methods
A variety of biophysical techniques can provide quantitative insights into the formation and stability of the ternary complex. Each method has its own set of advantages and limitations regarding throughput, sample consumption, and the type of data generated.
| Method | Principle | Key Quantitative Data | Throughput | Material Consumption | Key Advantages | Key Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | K D (affinity), k on /k off (kinetics), Cooperativity (α) | Medium-High | Low | Real-time, label-free kinetic data. | Requires immobilization of one binding partner, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | K D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | High | Gold standard for thermodynamics in solution; label-free. | Low throughput, high sample requirement, sensitive to buffer mismatch. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | K D (affinity), k on /k off (kinetics) | High | Low | Higher throughput than SPR, real-time data. | Can have sensitivity limitations for weak binary interactions. |
| Native Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact protein complexes. | Stoichiometry, relative abundance of binary and ternary species. | High | Low | Direct detection of all species at equilibrium, high throughput, low sample use. | Provides semi-quantitative affinity data, requires specialized instrumentation. |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules in close proximity. | Apparent K D , relative binding | High | Low | Homogeneous assay, suitable for HTS, can be used in live cells (NanoBRET). | Requires labeling of proteins, which can interfere with binding. |
| Time-Resolved FRET (TR-FRET) | A variation of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence. | Apparent K D , relative binding | High | Low | Reduced background and improved sensitivity compared to standard FRET. | Requires specific labeling and instrumentation. |
Experimental Protocols & Workflows
Detailed protocols are essential for obtaining reliable and reproducible data. Below are generalized protocols for three widely used techniques.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.
Caption: Workflow for a typical SPR experiment to measure ternary complex formation.
Detailed Protocol:
-
Immobilization: Covalently attach or capture the E3 ligase (e.g., VHL or Cereblon complex) onto a suitable SPR sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgram data to a 1:1 binding model to determine the binary dissociation constant (K D_binary ).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) and varying concentrations of the PROTAC.
-
Flow these mixtures over the immobilized E3 ligase surface.
-
Fit the sensorgrams to determine the kinetic parameters for ternary complex formation (K D_ternary ).
-
-
Cooperativity Calculation: The cooperativity factor (α) is a measure of how the binding of one protein affects the PROTAC's affinity for the other. It is calculated as: α = K D_binary / K D_ternary . A value of α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complex.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions in solution, providing a complete thermodynamic profile.
Caption: Workflow for ITC experiments to determine binding thermodynamics.
Detailed Protocol:
-
Sample Preparation: Ensure all components (E3 ligase, POI, PROTAC) are in an identical, well-dialyzed buffer to minimize heats of dilution.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with E3 ligase (e.g., 10-20 µM) and the syringe with PROTAC (10-20x molar excess). Perform the titration to determine K D1 .
-
PROTAC into POI: Fill the ITC cell with POI and the syringe with PROTAC to determine K D2 .
-
-
Ternary Titration:
-
There are multiple ways to set up the ternary experiment. One common method is to fill the ITC cell with the E3 ligase and the POI.
-
Titrate the PROTAC from the syringe into the cell containing the protein mixture.
-
The resulting thermogram represents the formation of the ternary complex.
-
-
Data Analysis: Integrate the heat signals from each injection and fit the data to an appropriate binding model to determine the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n) for each interaction.
Native Mass Spectrometry (Native MS)
Native MS is a powerful, high-throughput technique that allows for the direct measurement of all protein and complex species present at equilibrium in a single experiment.
Detailed Protocol:
-
Sample Preparation: Prepare a mixture of the E3 ligase, POI, and varying concentrations of the PROTAC in a volatile buffer (e.g., ammonium acetate) compatible with native MS.
-
Incubation: Allow the mixture to equilibrate.
-
Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source. Acquire data under "native" conditions that preserve non-covalent interactions.
-
Data Analysis: Deconvolute the resulting mass spectra to identify the masses of the individual proteins (apo), binary complexes (E3-PROTAC, POI-PROTAC), and the ternary complex (POI-PROTAC-E3). The relative signal intensities can be used to semi-quantitatively assess the extent of ternary complex formation.
Conclusion
The selection of a biophysical method for validating PROTAC ternary complex formation depends on the specific research question, the available resources, and the stage of the drug discovery project. Techniques like SPR and BLI are excellent for kinetic screening and determining cooperativity. ITC provides unparalleled thermodynamic detail but at a lower throughput. Native MS offers a high-throughput, direct view of the equilibrium distribution of all species, while FRET-based assays are highly adaptable for high-throughput screening and in-cell measurements. A multi-faceted approach, employing a combination of these orthogonal techniques, will ultimately provide the most comprehensive understanding of the PROTAC's mechanism of action and furnish the critical data needed to guide the development of potent and selective protein degraders.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of PROTACs Featuring a Br-PEG6-C2-NHBoc Linker
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, this guide provides a comprehensive comparison of mass spectrometry-based analytical strategies for Proteolysis-Targeting Chimeras (PROTACs). With a special focus on PROTACs incorporating the popular Br-PEG6-C2-NHBoc linker, this document delves into experimental data, detailed protocols, and visual workflows to empower informed analytical decisions.
PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. The this compound linker, a polyethylene glycol (PEG)-based linker, is frequently employed in PROTAC design to enhance solubility and optimize the distance between the two binding ligands. This guide will explore the mass spectrometry techniques pivotal for the characterization and performance evaluation of such PROTACs.
Performance Comparison: PEGylated vs. Alternative Linkers
The choice of linker significantly impacts a PROTAC's degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for the this compound linker is not always available in a comparative context, the following table summarizes representative data for PROTACs with different linker types to illustrate general performance trends. It is important to note that these values are highly dependent on the specific target protein, E3 ligase, and cell line used.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| PEG | Representative PEGylated PROTAC | BRD4 | VHL | 5 - 50 | >90 | Illustrative |
| Alkyl | Representative Alkyl-linked PROTAC | BRD4 | VHL | 50 - 200 | ~80 | Illustrative |
| Rigid | Representative Rigid-linked PROTAC | BRD4 | VHL | 10 - 100 | >85 | Illustrative |
Key Takeaways:
-
PEG linkers often contribute to improved solubility and can lead to highly potent PROTACs with low nanomolar DC50 values and high maximal degradation. The flexibility of the PEG chain can be advantageous for the formation of a stable ternary complex.
-
Alkyl linkers , while potentially offering better cell permeability due to their hydrophobicity, may sometimes result in lower potency compared to PEG linkers.
-
Rigid linkers can offer a more defined spatial arrangement of the binding elements, which can be beneficial for optimizing ternary complex formation, leading to potent degraders.
Mass Spectrometry Approaches for PROTAC Analysis
Several mass spectrometry-based techniques are indispensable for the comprehensive analysis of PROTACs. Each method provides unique insights into the molecule's integrity, its ability to induce protein degradation, and the formation of the essential ternary complex.
| Mass Spectrometry Technique | Information Provided | Key Advantages |
| LC-MS/MS (Bottom-up Proteomics) | Quantifies changes in protein abundance upon PROTAC treatment (DC50, Dmax). | High-throughput, provides proteome-wide selectivity information. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of the intact PROTAC, confirmation of identity and purity. | High mass accuracy and resolution for unambiguous molecular formula determination. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of the PROTAC, identification of metabolites and degradation products. | Provides fragmentation patterns for structural confirmation. |
| Native Mass Spectrometry | Direct detection and stoichiometry of the ternary complex (Target-PROTAC-E3 Ligase). | Preserves non-covalent interactions, providing direct evidence of complex formation.[1] |
Experimental Protocols
Below are detailed methodologies for key experiments in the mass spectrometry analysis of PROTACs containing a this compound linker.
Protocol 1: LC-MS/MS for Quantitative Proteomics Analysis of PROTAC-Treated Cells
This protocol outlines a typical workflow for determining the degradation of a target protein in response to PROTAC treatment using a bottom-up proteomics approach.
1. Cell Culture and PROTAC Treatment:
- Culture a relevant cell line to 70-80% confluency.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Digestion:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform in-solution protein digestion:
- Reduce disulfide bonds with dithiothreitol (DTT).
- Alkylate cysteine residues with iodoacetamide (IAA).
- Digest proteins with trypsin overnight at 37°C.
3. Peptide Cleanup and LC-MS/MS Analysis:
- Desalt the resulting peptide mixture using a solid-phase extraction (SPE) C18 cartridge.
- Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
- LC Gradient: Employ a suitable gradient of increasing acetonitrile concentration to separate the peptides.
- Mass Spectrometer Settings:
- Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
- MS1 Resolution: 60,000 - 120,000.
- MS2 Resolution: 15,000 - 30,000.
- Collision Energy: Use stepped normalized collision energy (NCE) for HCD fragmentation.
4. Data Analysis:
- Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
- Perform protein identification by searching against a relevant protein database.
- Quantify protein abundance using label-free quantification (LFQ) intensities.
- Calculate DC50 and Dmax values by plotting the relative abundance of the target protein against the PROTAC concentration.
Protocol 2: High-Resolution Mass Spectrometry for Intact PROTAC Analysis
This protocol is for confirming the identity and purity of the synthesized PROTAC containing the this compound linker.
1. Sample Preparation:
- Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
2. LC-HRMS Analysis:
- Inject the sample onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- LC Gradient: Use a short gradient to elute the PROTAC.
- Mass Spectrometer Settings:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Resolution: >60,000.
- Scan Range: m/z 200-2000.
3. Data Analysis:
- Extract the accurate mass of the eluting peak corresponding to the PROTAC.
- Use the accurate mass to confirm the elemental composition and identity of the PROTAC. The expected molecular weight for this compound is 488.41 g/mol .[2]
Visualizing the Workflow and Molecular Structure
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General structure of a PROTAC with the this compound linker.
Caption: Workflow for quantitative proteomics analysis of PROTACs.
Conclusion
Mass spectrometry is an indispensable and powerful tool for the comprehensive characterization of PROTACs. From confirming the identity of a newly synthesized PROTAC with a this compound linker to quantifying its degradation efficacy and selectivity in a cellular context, MS-based methods provide critical data to guide the drug discovery and development process. By leveraging the appropriate mass spectrometry techniques and robust experimental protocols, researchers can gain deep insights into the performance of their PROTAC molecules and make data-driven decisions to optimize their design for therapeutic success.
References
Structural Validation of Br-PEG6-C2-NHBoc Conjugates by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, robust analytical techniques are paramount for the structural confirmation of synthetic molecules. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Br-PEG6-C2-NHBoc, a heterobifunctional PEG linker, and compares its expected spectral features with alternative PEGylation reagents.
The precise structure of linker molecules, such as this compound, is critical in fields like Proteolysis Targeting Chimeras (PROTACs), where the linker length and composition dictate the efficacy of the final conjugate. NMR spectroscopy is an indispensable tool for confirming the identity and purity of these linkers, providing detailed information about their molecular framework.
Comparative NMR Data for PEG Linkers
The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with other common PEG linkers. These values are based on typical chemical shifts for the respective functional groups and may vary slightly depending on the solvent and instrument used.
| Functional Group | This compound | HO-PEG6-C2-NHBoc | N3-PEG6-C2-NHBoc |
| Boc-NH-CH₂- | ~3.2 ppm (t) | ~3.2 ppm (t) | ~3.2 ppm (t) |
| -CH₂-O- (PEG backbone) | ~3.6 ppm (s, broad) | ~3.6 ppm (s, broad) | ~3.6 ppm (s, broad) |
| Br-CH₂-CH₂-O- | ~3.8 ppm (t) | - | - |
| HO-CH₂-CH₂-O- | - | ~3.7 ppm (t) | - |
| N₃-CH₂-CH₂-O- | - | - | ~3.4 ppm (t) |
| -O-CH₂-CH₂-NH-Boc | ~3.5 ppm (t) | ~3.5 ppm (t) | ~3.5 ppm (t) |
| Boc (-C(CH₃)₃) | ~1.4 ppm (s) | ~1.4 ppm (s) | ~1.4 ppm (s) |
Experimental Protocol for NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Objective: To acquire and analyze ¹H and ¹³C NMR spectra for the structural validation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Spectral width: ~200-250 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the this compound structure based on their chemical shifts, multiplicities, and integration values.
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation and the relationship between the NMR signals and the molecular structure.
In vitro degradation assay to compare potency of different PROTAC linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two.[3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately, the degradation of the target protein.[1][2]
This guide provides an objective comparison of different PROTAC linkers based on in vitro degradation assays, supported by experimental data and detailed methodologies to aid in the rational design of potent protein degraders.
The PROTAC Mechanism of Action
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC action.
Key Parameters for Comparing PROTAC Potency
The efficacy of a PROTAC is primarily assessed by two key parameters obtained from in vitro degradation assays:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
Quantitative Comparison of Linker Performance
The length, composition, and rigidity of the linker significantly impact a PROTAC's degradation efficiency. The following tables summarize experimental data from various studies, comparing the performance of different linker types.
Table 1: Impact of Linker Type and Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data sourced from a study on TBK1 degradation, highlighting the importance of optimal linker length.
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
This data illustrates that for ERα, a longer PEG linker resulted in more potent degradation.
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |
This study demonstrates that for AR degradation, a flexible PEG linker was effective, while rigid linkers abolished activity, suggesting the need for conformational flexibility.
Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation
| Linker Type | Linker Composition | Degradation Efficacy |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
This comparison suggests that the atomic composition of the linker can significantly affect PROTAC potency, with the alkyl chain being more effective than the PEG linker in this context.
Experimental Workflow for In Vitro Degradation Assay
The following diagram outlines a typical workflow for assessing the potency of different PROTAC linkers in a cell-based in vitro degradation assay.
Caption: In vitro degradation assay workflow.
Detailed Experimental Protocols
A detailed and reproducible experimental protocol is essential for the accurate evaluation of PROTAC efficacy. Below is a standard methodology for quantifying protein degradation using Western Blotting.
Western Blotting for Protein Degradation
This protocol is a widely used method to determine the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.
-
Treat the cells with a range of concentrations of the PROTACs for a predetermined duration (e.g., 24 hours).
-
Always include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer, such as radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for differences in protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Detect the protein bands using an appropriate substrate (e.g., chemiluminescent).
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Alternative and Complementary Assays
While Western Blotting is a gold standard, other assays can provide more quantitative and higher-throughput data:
-
NanoBRET™ Target Engagement Assays: This live-cell assay can be used to quantify the binding of a PROTAC to its target protein and the formation of the ternary complex in real-time. It provides valuable insights into the kinetics of PROTAC action.
-
Mass Spectrometry-based Proteomics: This approach allows for the unbiased and quantitative measurement of thousands of proteins, providing a global view of a PROTAC's selectivity and its impact on the entire proteome.
-
In-Vitro Ubiquitination Assays: These cell-free assays can directly measure the ubiquitination of the target protein in the presence of the PROTAC, E1, E2, and E3 enzymes, confirming the mechanism of action.
Conclusion
The design of the linker is a critical aspect of developing effective PROTACs. As demonstrated by the compiled data, subtle changes in linker length, composition, and flexibility can have a profound impact on the degradation potency and efficacy of a PROTAC. A systematic approach to linker design, coupled with robust and quantitative in vitro degradation assays, is essential for the successful development of novel protein degraders. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and optimization of next-generation PROTACs.
References
A Head-to-Head Comparison of Br-PEG6-C2-NHBoc and Clickable Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the success of novel therapeutics and diagnostics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the stability, solubility, and overall efficacy of the conjugate. This guide provides an objective, data-driven comparison between a traditional alkyl halide linker, Br-PEG6-C2-NHBoc, and the increasingly popular "clickable" linkers.
Introduction to the Linkers
This compound is a heterobifunctional linker featuring a terminal bromine atom and a Boc-protected amine, connected by a six-unit polyethylene glycol (PEG) chain.[1] The bromine serves as a reactive site for nucleophilic substitution, typically with thiol or amine groups on a target molecule. The Boc-protected amine, once deprotected, provides a handle for subsequent conjugation. This type of linker is frequently employed in the synthesis of PROTACs.
Clickable linkers encompass a class of molecules that react via bioorthogonal chemistry, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] These linkers typically contain a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts specifically and efficiently with an azide-functionalized molecule to form a stable triazole ring.[4][5] This reaction proceeds rapidly at physiological conditions without the need for a toxic copper catalyst, making it ideal for bioconjugation in sensitive biological systems.
Quantitative Performance Comparison
The selection of a linker often involves a trade-off between reaction kinetics, stability, and ease of synthesis. The following tables summarize key performance metrics for alkyl halide and clickable linkers based on available experimental data. Disclaimer: The data presented below is compiled from various studies and is intended for comparative purposes. Direct head-to-head comparisons under identical experimental conditions are limited in the literature.
Table 1: Reaction Kinetics and Efficiency
| Parameter | This compound (Alkyl Halide) | Clickable Linkers (DBCO-based SPAAC) | References |
| Reaction Type | Nucleophilic Substitution (SN2) | Strain-Promoted Alkyne-Azide Cycloaddition | |
| Reaction Conditions | Often requires elevated temperatures (e.g., 60°C) and base | Physiological conditions (room temperature, aqueous buffer) | |
| Typical Reaction Time | 4 - 16 hours | < 1 to 4 hours | |
| Typical Yield | Moderate to High (often requires optimization) | High to Quantitative (>95%) | |
| Bioorthogonality | No | Yes |
Table 2: Stability of the Resulting Linkage
| Parameter | C-N or C-S Bond (from Alkyl Halide) | Triazole Ring (from Click Chemistry) | References |
| Chemical Stability | Generally stable | Highly stable to a wide range of chemical conditions | |
| Metabolic Stability | Susceptible to enzymatic cleavage depending on the bond type | Considered metabolically very stable | |
| In Vivo Half-life | Variable, can be influenced by metabolic pathways | Generally contributes to longer in vivo half-life of the conjugate |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical differences in using these two types of linkers.
Protocol 1: PROTAC Synthesis using this compound
This protocol outlines the synthesis of a generic PROTAC by conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a bromo-PEG linker.
Step 1: Conjugation of POI Ligand to the Linker
-
Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol) (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq), and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction and perform a standard aqueous workup and purification by flash column chromatography to isolate the POI-linker intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified POI-linker intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
Step 3: Conjugation to E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) (1.0 eq) in anhydrous DMF.
-
Add a coupling agent, such as HATU (1.2 eq), and a base, such as DIPEA (3.0 eq), and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected POI-linker amine (TFA salt, 1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous workup and purify the final PROTAC by preparative HPLC.
Protocol 2: Antibody Conjugation using a Clickable Linker (DBCO-PEG-NHS Ester)
This protocol describes a two-step process for labeling an antibody with a payload using a DBCO-based clickable linker.
Step 1: Antibody Modification with DBCO-PEG-NHS Ester
-
Antibody Preparation: Prepare the antibody solution in a non-amine-containing buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If the buffer contains amines (e.g., Tris), perform a buffer exchange.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the reaction buffer.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Payload Preparation: Prepare a stock solution of the azide-functionalized payload in a compatible solvent.
-
SPAAC Reaction: Add a 2-5 fold molar excess of the azide-payload solution to the purified DBCO-modified antibody.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the unreacted payload.
Visualization of Workflows and Mechanisms
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and clickable linkers are valuable tools in the field of bioconjugation. The choice between them depends on the specific requirements of the application.
This compound represents a more traditional approach, relying on well-established but often harsher reaction conditions. It can be a cost-effective option for the synthesis of molecules like PROTACs where bioorthogonality is not a primary concern and reaction conditions can be optimized.
Clickable linkers , particularly those based on SPAAC, offer significant advantages in terms of reaction speed, efficiency, and biocompatibility. Their bioorthogonal nature allows for conjugation in complex biological media and even in living systems, making them the preferred choice for applications requiring high selectivity and mild conditions, such as the development of ADCs and in vivo imaging agents. The resulting triazole linkage also offers superior metabolic stability.
For researchers and drug development professionals, a thorough understanding of the trade-offs between these linker technologies is essential for the rational design and successful development of next-generation bioconjugates.
References
A Comparative Guide to the Pharmacokinetic Properties of PROTACs Based on Linker Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs) based on the chemical nature of their linker. Specifically, we compare a representative PROTAC utilizing a Br-PEG6-C2-NHBoc -based polyethylene glycol (PEG) linker with alternatives employing alkyl and rigid (piperazine-containing) linkers. The objective is to furnish drug development professionals with data-driven insights into how linker selection can modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of these innovative therapeutics.
The linker component of a PROTAC is a critical determinant of its overall efficacy and druggability, profoundly influencing cell permeability, solubility, metabolic stability, and ultimately, in vivo exposure.[1][2] While direct head-to-head comparisons of PROTACs varying only in their linker are sparse in publicly available literature, this guide synthesizes data from well-characterized examples of PROTACs to draw meaningful comparisons.
Comparative Pharmacokinetic Data of Representative PROTACs
The following tables summarize the in vitro and in vivo pharmacokinetic parameters of three distinct, well-studied PROTACs, each featuring a different class of linker. It is important to note that these PROTACs target different proteins and utilize different E3 ligase ligands; therefore, the observed differences in their pharmacokinetic profiles are influenced by the entire molecular structure and not solely the linker. However, these examples serve as valuable illustrations of the general trends associated with each linker type.
Table 1: Comparison of In Vitro Permeability and Metabolic Stability
| Parameter | Representative PEG-Linker PROTAC (MZ1) | Representative Alkyl/Ether-Linker PROTAC (dBET1) | Representative Rigid-Linker PROTAC (ARV-110) |
| Linker Type | PEG-based | Alkyl/Ether | Piperazine-containing (rigid) |
| Target (E3 Ligase) | BETs (VHL) | BETs (CRBN) | Androgen Receptor (CRBN) |
| Permeability (PAMPA) P_app_ (10⁻⁶ cm/s) | Very Low | Low | Moderate |
| Permeability (Caco-2) P_app_ (A→B) (10⁻⁶ cm/s) | Low (High Efflux)[3] | Data not readily available | Moderate[1] |
| Metabolic Stability (Human Liver Microsomes) | Stable[3] | Potential metabolic instability suggested | Unlikely to be eliminated by Phase 1 metabolism |
| Metabolic Stability (Human Hepatocytes) | Stable | Data not readily available | Data not readily available |
Table 2: Comparison of In Vivo Pharmacokinetic Properties
| Parameter | Representative PEG-Linker PROTAC (MZ1) | Representative Alkyl/Ether-Linker PROTAC (dBET1) | Representative Rigid-Linker PROTAC (ARV-110) |
| Species | Mouse / Rat | Mouse | Rat / Mouse |
| Route of Administration | IV / IP / SC | IP | IV / PO |
| Oral Bioavailability (F%) | Not suitable for oral administration | Not reported (administered IP) | 23.8% (Rat), 37.9% (Mouse) |
| Clearance (CL) | Low to Moderate | Data not readily available | Low (Rat: 413.6 mL/h/kg; Mouse: 180.9 mL/h/kg) |
| Volume of Distribution (Vd) | Moderate to High | Data not readily available | Large (Rat: 2366 mL/kg) |
| Half-life (t½) | ~7 hours (IP) | ~6.7 hours (IP) | ~4-5 hours (IV/PO) |
Summary of Observations:
-
PEG-based linkers , as exemplified by MZ1, can confer good solubility but often lead to poor passive permeability and high efflux, making them less suitable for oral administration. They do, however, often exhibit good metabolic stability.
-
Alkyl/Ether linkers , present in molecules like dBET1, can have varied properties. While they may offer a degree of conformational flexibility, they can also be susceptible to metabolism.
-
Rigid linkers , particularly those incorporating piperazine moieties as seen in ARV-110, are increasingly utilized to improve metabolic stability and oral bioavailability. The conformational constraint imposed by the rigid linker can lead to a more favorable absorption profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a measure of its intrinsic permeability.
-
Protocol:
-
A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The test PROTAC is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (P_app_) is calculated using the following equation: P_app_ = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_A * V_D) / ((V_A + V_D) * Area * Time)
-
Caco-2 Permeability Assay
-
Principle: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.
-
Protocol:
-
Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent, differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, the test PROTAC is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over time.
-
For basolateral to apical (B→A) permeability, the compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.
-
Samples are collected from the receiver chamber at various time points and analyzed by LC-MS/MS.
-
The P_app_ is calculated, and the efflux ratio (P_app_ (B→A) / P_app_ (A→B)) is determined to assess the involvement of active efflux transporters.
-
Microsomal Stability Assay
-
Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
-
Protocol:
-
The test PROTAC is incubated with pooled liver microsomes (from human or other species) in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CL_int_) are calculated.
-
In Vivo Pharmacokinetic Study in Rodents
-
Principle: This study determines the pharmacokinetic profile of a compound after administration to an animal model (e.g., rat or mouse).
-
Protocol:
-
The PROTAC is formulated in a suitable vehicle for the intended route of administration (e.g., intravenous, oral).
-
A cohort of animals is administered the PROTAC at a defined dose.
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated from the blood samples, and the concentration of the PROTAC is quantified using a validated LC-MS/MS method.
-
Plasma concentration-time profiles are generated, and key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability are calculated using non-compartmental analysis.
-
Visualizations
PROTAC Pharmacokinetic Assessment Workflow
Caption: Workflow for assessing the pharmacokinetic properties of a PROTAC.
Influence of Linker Type on PROTAC Conformation and Properties
Caption: Conceptual impact of linker types on PROTAC properties.
References
Validating the Selectivity of a PROTAC Synthesized with Br-PEG6-C2-NHBoc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. The selectivity of a PROTAC is a critical determinant of its therapeutic window and is significantly influenced by the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of a hypothetical PROTAC synthesized using the flexible Br-PEG6-C2-NHBoc linker with alternative linker technologies, supported by experimental data and detailed protocols for validating selectivity.
Performance Comparison of PROTAC Linkers
The choice of linker—flexible, rigid, or clickable—profoundly impacts a PROTAC's degradation efficiency (DC50 and Dmax) and selectivity. Below is a comparative summary of a hypothetical BRD4-targeting PROTAC utilizing a PEG6 linker against PROTACs with other linker types.
| Linker Type | PROTAC Example | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | Hypothetical PROTAC-PEG6 | BRD4 | CRBN/VHL | 10 - 100 | >90 | N/A |
| Flexible (Alkyl) | Compound 27 | BRD4 | CRBN | 97.1 | 88 | [1] |
| Rigid (Piperazine) | Compound 34 | BRD4 | CRBN | 60.0 | 94 | [1] |
| Clickable (Triazole) | BRD4-targeting PROTAC | BRD4 | CRBN/VHL | <500 | >80 | [2] |
Note: The data for the hypothetical PROTAC-PEG6 is an estimated range based on published data for similar PEGylated PROTACs. The performance of a specific PROTAC is highly dependent on the target protein, E3 ligase, and the specific ligands used.
Experimental Protocols for Selectivity Validation
Validating the selectivity of a novel PROTAC is paramount to ensure its therapeutic potential and minimize off-target effects. A multi-pronged approach combining cellular and proteomic assays is recommended.
Western Blotting for On-Target Degradation
This is the initial and most common method to confirm the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, global view of the PROTAC's selectivity across the entire proteome.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the PROTAC at a concentration around its DC50 and a vehicle control for a time course (e.g., 6, 12, and 24 hours).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for degradation.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor.
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
BRET Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor and acceptor emission using a luminometer equipped with appropriate filters. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.
Cell Viability Assay for Off-Target Cytotoxicity
This assay assesses the general toxicity of the PROTAC on cells, which can indicate potential off-target effects.
Protocol (using CellTiter-Glo®):
-
Cell Plating: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Visualizing Key Processes in PROTAC Selectivity Validation
Diagrams generated using Graphviz (DOT language) illustrate the fundamental workflows and pathways involved in validating PROTAC selectivity.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Quantitative Proteomics Workflow.
By employing these methodologies and comparative analyses, researchers can rigorously validate the selectivity of a PROTAC synthesized with a this compound linker, paving the way for the development of highly specific and effective targeted protein degraders.
References
Safety Operating Guide
Proper Disposal of Br-PEG6-C2-NHBoc: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal procedures for Br-PEG6-C2-NHBoc, a PEG-based PROTAC linker. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper handling and disposal are paramount to prevent accidental ingestion and environmental contamination. The following procedures provide a step-by-step approach to safely manage the disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes the key safety information derived from the material safety data sheet (MSDS).
| Hazard Classification | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed[1]. |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life[1]. |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects[1]. |
When handling this substance, always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to avoid release to the environment [1]. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
In the event of a spill, collect the spillage to prevent it from entering drains or waterways. Absorb the spilled material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in the designated hazardous waste container for disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
